Prexasertib dimesylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBEKZGRNUTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prexasertib Dimesylate-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib dimesylate (LY2606368) is a potent, small-molecule, ATP-competitive inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1] These serine/threonine kinases are critical components of the DNA damage response (DDR) pathway, responsible for orchestrating cell cycle arrest to allow for DNA repair.[2] In many cancer cells, particularly those with a p53 deficiency, the reliance on the CHK1-mediated G2/M checkpoint for survival is heightened.[3] By inhibiting CHK1/CHK2, Prexasertib abrogates this crucial checkpoint, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[1][4] This technical guide provides an in-depth overview of the this compound-induced apoptosis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling mechanisms.
Mechanism of Action: The Apoptotic Pathway
Prexasertib's primary mechanism of action involves the inhibition of CHK1 and, to a lesser extent, CHK2.[1][2] This inhibition disrupts the cell's ability to respond to DNA damage, both endogenous and exogenous. The subsequent cascade of events culminates in the initiation of apoptosis.
The key steps in the Prexasertib-induced apoptosis pathway are:
-
CHK1/CHK2 Inhibition : Prexasertib competitively binds to the ATP-binding pocket of CHK1 and CHK2, preventing their activation.
-
Abrogation of Cell Cycle Checkpoints : The inhibition of CHK1 leads to the failure of S and G2/M phase checkpoints.[5] This forces cells with damaged DNA to proceed through the cell cycle.
-
Increased DNA Damage : The unchecked cell cycle progression in the presence of DNA damage leads to an accumulation of DNA double-strand breaks (DSBs).[1] This is often visualized by the phosphorylation of histone H2AX at serine 139, forming γH2AX.[6][7]
-
Replication Catastrophe : The combination of S-phase arrest and increased DNA damage results in a state of "replication catastrophe," where the replication forks collapse, leading to widespread genomic instability.[6]
-
Induction of Apoptosis : The overwhelming DNA damage triggers the intrinsic apoptotic pathway. This is characterized by the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP).[7][8] The cleavage of PARP is a hallmark of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.
Table 1: IC50 Values of Prexasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |
| OVCAR5 | High-Grade Serous Ovarian Cancer | 7.5 | Not Specified | [9] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 5.4 | Not Specified | [9] |
| A549 | Non-Small Cell Lung Cancer | 15.48 | Not Specified | [7] |
| A427 | Non-Small Cell Lung Cancer | >40 | Not Specified | [7] |
| HeLa | Cervical Cancer | <50 | Not Specified | [10] |
| U-2 OS | Osteosarcoma | <50 | Not Specified | [10] |
| SUIT-2 | Pancreatic Cancer | 30.8 ± 6.04 | 72 | [11] |
| BV-173 | B-cell Progenitor Acute Lymphoblastic Leukemia | 7.5 (approx.) | 48 | [12] |
| NALM-6 | B-cell Progenitor Acute Lymphoblastic Leukemia | 30 (approx.) | 48 | [12] |
| REH | B-cell Progenitor Acute Lymphoblastic Leukemia | 100 (approx.) | 48 | [12] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6-49 | Not Specified | [13] |
| OV90 | High-Grade Serous Ovarian Cancer | 6-49 | Not Specified | [13] |
| PEO1 | High-Grade Serous Ovarian Cancer | 6-49 | Not Specified | [13] |
| PEO4 | High-Grade Serous Ovarian Cancer | 6-49 | Not Specified | [13] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Prexasertib
| Cell Line | Prexasertib Conc. | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | % Cells in S Phase | Reference |
| MDAMB231 | 250 nM | 24 | Not Reported | Predominantly Arrested | [6] |
| MDAMB453 | 250 nM | 24 | Not Reported | Predominantly Arrested | [6] |
| A549 | 20 nM | 72 | ~21.6% (vs. 3.6% control) | Not Reported | [7] |
| OSRH-2011/5 | Various | 24-48 | Dose-dependent increase | Not Reported | [14] |
| OSKG | Various | 24-48 | Dose-dependent increase | Not Reported | [14] |
| SUP-B15 | IC50 value | 24 | Not Reported | Increased (p=0.0338) | [12] |
| NALM-6 | IC50 value | 24 | Not Reported | Increased (p=0.0421) | [12] |
| NALM-19 | IC50 value | 24 | Not Reported | Increased (p=0.0282) | [12] |
| CCRF-CEM | IC50 value | 24 | Not Reported | Increased (p=0.0253) | [12] |
| MOLT-4 | IC50 value | 24 | Not Reported | Increased (p=0.0364) | [12] |
| RPMI-8402 | IC50 value | 24 | Not Reported | Increased (p=0.0379) | [12] |
Table 3: Prexasertib-Induced Changes in Protein Expression
| Cell Line | Prexasertib Conc. | Treatment Duration (h) | Protein | Fold Change (relative to control) | Reference |
| A549 | 20 nM | 24 | Cleaved PARP | Increased (Dose-dependent) | [7] |
| A427 | 20 nM | 24 | Cleaved PARP | Increased (Dose-dependent) | [7] |
| A549 | 2.5-5 µM (with Ciclopirox) | 24 | γH2AX | Profoundly Increased | [7] |
| A427 | 2.5-5 µM (with Ciclopirox) | 24 | γH2AX | Profoundly Increased | [7] |
| MDAMB231 | 250 nM | 6-48 | BRCA1 | Diminished to undetectable | [6] |
| MDAMB231 | 250 nM | 6-48 | RAD51 | Diminished to undetectable | [6] |
| MDAMB231 | up to 500 nM | Not Specified | γH2AX | Increased (Dose-dependent) | [6] |
| B/T-ALL cell lines | IC50 value | 24 | γH2AX | Increased | [15] |
| B/T-ALL cell lines | IC50 value | 24 | Cleaved PARP-1 | Increased | [15] |
| B/T-ALL cell lines | IC50 value | 24 | Cleaved pro-Caspase3 | Increased | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions.
-
Cell Seeding : Seed cells in a 96-well opaque-walled plate at a density of 2,000-4,000 cells per well in 100 µL of culture medium.
-
Compound Treatment : After 24 hours, treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation : Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to prepare the CellTiter-Glo® reagent.
-
Assay Procedure :
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate cell viability relative to the vehicle-treated control wells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is a generalized procedure based on common practices.
-
Cell Treatment : Culture cells to the desired confluency and treat with Prexasertib or vehicle control for the specified time.
-
Cell Harvesting :
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and collect, then combine with the supernatant containing any floating cells.
-
-
Washing : Wash the cells twice with ice-cold PBS.
-
Staining :
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry : Analyze the stained cells by flow cytometry.
-
Data Analysis : Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blotting for Apoptosis Markers
This is a synthesized protocol for the detection of cleaved PARP, cleaved caspase-3, and γH2AX.
-
Protein Extraction :
-
Treat cells with Prexasertib as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[1]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation with one of the following primary antibodies diluted in blocking buffer:
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:5000-1:20,000 in blocking buffer for 1 hour at room temperature.[18]
-
Detection :
-
Wash the membrane three times with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis : Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Anti-PARP (cleaved Asp214) Antibody (A94925) | Antibodies.com [antibodies.com]
- 3. abcam.com [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gamma H2AX [p Ser139] Antibody (NB100-384): Novus Biologicals [novusbio.com]
- 9. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 17. Western blot blocking: Best practices | Abcam [abcam.com]
- 18. promegaconnections.com [promegaconnections.com]
Prexasertib Dimesylate: A Technical Guide to Inducing Replication Catastrophe in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prexasertib (B560075) dimesylate (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, CHK2.[1][2] By targeting CHK1, a critical regulator of the DNA damage response (DDR) and cell cycle progression, prexasertib disrupts normal cell cycle checkpoints.[3][4] This inhibition leads to the accumulation of DNA damage and ultimately induces a state of "replication catastrophe," a form of targeted cell death in cancer cells exhibiting high levels of replication stress.[5][6] This technical guide provides an in-depth overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols relevant to the study of prexasertib in oncology research.
Introduction: The Role of CHK1 in Cancer and the Rationale for Inhibition
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[7] It is a key component of the DNA damage response (DDR) pathway, responsible for orchestrating cell cycle arrest to allow time for DNA repair.[4][7] Many cancer cells, particularly those with mutations in tumor suppressor genes like TP53, exhibit increased baseline levels of replication stress due to uncontrolled proliferation and oncogene activation.[8] These cancer cells become highly dependent on the G2/M checkpoint, which is regulated by CHK1, for their survival.[3][9]
Inhibition of CHK1 by prexasertib abrogates this critical checkpoint, forcing cells with damaged DNA to prematurely enter mitosis.[5][10] This leads to a lethal cascade of events, including DNA double-strand breaks, chromosome fragmentation, and ultimately, apoptotic cell death, a process termed replication catastrophe.[5][6] This selective targeting of cancer cells' reliance on the CHK1-mediated checkpoint forms the basis of prexasertib's therapeutic potential, both as a monotherapy and in combination with DNA-damaging agents.[11][12]
Mechanism of Action: Inducing Replication Catastrophe
Prexasertib's primary mechanism of action is the induction of replication catastrophe through the inhibition of CHK1.[5][6] This process can be broken down into several key steps:
-
CHK1 Inhibition : Prexasertib, as an ATP-competitive inhibitor, blocks the kinase activity of CHK1.[2] A key pharmacodynamic marker of this is the inhibition of CHK1 autophosphorylation at serine 296 (S296).[1][2]
-
Checkpoint Abrogation : Inhibition of CHK1 prevents the phosphorylation of its downstream targets, such as CDC25 phosphatases. This leads to the inappropriate activation of cyclin-dependent kinases (CDKs), particularly CDK2, which pushes the cell cycle forward from S phase into mitosis, despite the presence of DNA damage.[5][13]
-
Increased Replication Stress : Loss of CHK1 function leads to uncontrolled firing of replication origins and destabilization of replication forks.[5][13] This results in an accumulation of single-stranded DNA (ssDNA) and the formation of DNA double-strand breaks (DSBs).[5][14]
-
Replication Catastrophe and Apoptosis : The combination of unresolved DNA damage and forced mitotic entry leads to massive chromosome fragmentation and cell death, a phenomenon known as replication catastrophe.[5][15] This is often accompanied by the activation of apoptotic pathways, as evidenced by the cleavage of PARP and caspase-3.[8][14]
Signaling Pathway of Prexasertib-Induced Replication Catastrophe
Caption: Prexasertib inhibits CHK1, leading to replication catastrophe.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of prexasertib.
Table 1: In Vitro Efficacy of Prexasertib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~37 | [2] |
| U-2 OS | Osteosarcoma | ~4 | [2] |
| HT-29 | Colorectal Cancer | EC50 of 9 (G2/M checkpoint abrogation) | [16] |
| Various Ovarian Cancer Cell Lines | High-Grade Serous Ovarian Cancer | 1 - 10 | [11] |
| SUIT-2 | Pancreatic Cancer | 30.8 ± 6.04 | [7] |
| Various Pediatric Sarcoma Cell Lines | Pediatric Sarcomas | Potent activity | [17] |
| Various Neuroblastoma Cell Lines | Neuroblastoma | Highly sensitive | [8] |
Table 2: In Vivo Efficacy of Prexasertib in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Calu-6 | Lung Cancer | 1-10 mg/kg, SC, twice daily for 3 days, rest 4 days, for 3 cycles | Tumor growth inhibition | [6] |
| Gastric Cancer PDX | Gastric Cancer | 2 mg/kg, SC, 3 times/week, 16 days (with BMN673) | Synergistic anticancer effect | [6] |
| IMR-32 or KELLY | Neuroblastoma | Dosed on a 3 days on, 4 days off schedule | Rapid tumor regression | [8] |
| MDA-MB-231-Met2 | Triple-Negative Breast Cancer | Not specified | 83.3% tumor growth inhibition (monotherapy) | [14] |
Table 3: Clinical Efficacy of Prexasertib
| Clinical Trial ID | Cancer Type(s) | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT01115790 | Advanced Squamous Cell Carcinoma (SCC) | 105 mg/m² IV every 14 days | 15% (SCC of the anus), 5% (SCCHN) | 2.8 months (SCC of the anus), 1.6 months (SCCHN), 3.0 months (sqNSCLC) | [18] |
| NCT02203513 | BRCA wild-type High-Grade Serous Ovarian Cancer | Not specified | 33% (8/24 patients with partial response) | 7.4 months | [19] |
| NCT03414047 | Platinum-Resistant/Refractory Ovarian Cancer | 105 mg/m² IV on Day 1 and 15 of a 28-day cycle | 12.1% (platinum-resistant), 6.9% (platinum-refractory) | Not specified | [20][21][22] |
| Phase II | BRCA wild-type, recurrent Triple-Negative Breast Cancer | 105 mg/m² IV every 2 weeks | 11.1% (1 partial response) | 86 days | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of prexasertib's effects. Below are representative protocols for key in vitro and in vivo assays.
Western Blot Analysis for CHK1 Inhibition and DNA Damage
This protocol is designed to assess the phosphorylation status of CHK1 and the induction of DNA damage markers like γH2AX.
-
Cell Culture and Treatment :
-
Lysate Preparation :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer :
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CHK1 (Ser296)
-
Phospho-CHK1 (Ser345)
-
Total CHK1
-
γH2AX (phospho-H2AX Ser139)
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.
-
Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks within individual cells.[24][25][26][27][28]
-
Cell Seeding and Treatment :
-
Fixation and Permeabilization :
-
Blocking and Staining :
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[26]
-
Incubate with anti-γH2AX primary antibody (diluted in 1% BSA/PBS) overnight at 4°C.[26]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[26]
-
-
Counterstaining and Mounting :
-
Imaging and Analysis :
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[24]
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of prexasertib on cell proliferation and viability.[7][11]
-
Cell Seeding :
-
Seed cells in 96-well plates at a density of 2,000-4,000 cells per well and allow them to attach overnight.[11]
-
-
Treatment :
-
Treat cells with a serial dilution of prexasertib for 3-6 days.[11]
-
-
Measurement :
-
For MTT assay : Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at the appropriate wavelength.[7]
-
For CellTiter-Glo assay : Add CellTiter-Glo reagent to each well, which measures ATP levels as an indicator of cell viability, and read luminescence.[11]
-
-
Data Analysis :
-
Calculate cell viability relative to vehicle-treated control cells.
-
Generate dose-response curves and calculate IC50 values using graphing software like GraphPad Prism.[11]
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor activity of prexasertib in a mouse model.[8][17]
-
Animal Models :
-
Tumor Implantation :
-
Treatment Administration :
-
Tumor Measurement and Monitoring :
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
-
Data Analysis :
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.
-
Visualizations of Experimental Workflows and Logical Relationships
General Experimental Workflow for Preclinical Evaluation of Prexasertib
Caption: Workflow for preclinical evaluation of prexasertib.
Conclusion
Prexasertib dimesylate represents a promising therapeutic strategy for cancers characterized by high replication stress and dependency on the CHK1-mediated DNA damage response. Its ability to induce replication catastrophe provides a potent and selective mechanism for killing cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of prexasertib and other CHK1 inhibitors in oncology. Further research is warranted to identify predictive biomarkers to optimize patient selection and to explore novel combination strategies to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Chk1 inhibition after replicative stress activates a double strand break response mediated by ATM and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. crpr-su.se [crpr-su.se]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Prexasertib Dimesylate: A Technical Guide to Preclinical Research in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Prexasertib (B560075) dimesylate (LY2606368), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of solid tumors. Prexasertib targets the DNA Damage Response (DDR) network, a critical pathway for cancer cell survival, making it a promising agent both as a monotherapy and in combination with other anticancer treatments.[1][2][3]
Core Mechanism of Action
Prexasertib is a small molecule, ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][4] CHK1 is a pivotal serine/threonine kinase in the DDR pathway, primarily activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-stranded DNA and replication stress.[5][6]
Upon activation, CHK1 phosphorylates downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest at the S and G2/M phases.[7][8][9] This pause allows time for DNA repair.[4][7] Many cancer cells have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore highly dependent on the S and G2/M checkpoints regulated by CHK1 for survival, especially under conditions of replication stress.[10]
By inhibiting CHK1, Prexasertib abrogates these critical checkpoints, preventing DNA repair and forcing cells with damaged DNA to enter mitosis.[9] This leads to a phenomenon known as "replication catastrophe," characterized by extensive DNA double-strand breaks and subsequent cancer cell death (apoptosis).[9][11][12]
Signaling Pathway Diagram
The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism by which Prexasertib exerts its effect.
In Vitro Preclinical Efficacy
Prexasertib has demonstrated potent single-agent activity across a wide range of solid tumor cell lines, often exhibiting IC50 (half-maximal inhibitory concentration) values in the low nanomolar range.[6][11][13]
Table 1: In Vitro Sensitivity of Solid Tumor Cell Lines to Prexasertib
| Cell Line | Cancer Type | Reported IC50 / EC50 (nM) | Reference Comments |
| BV-173 | Acute Lymphoblastic Leukemia (B-cell) | 6.33 | Most sensitive among a panel of ALL cell lines.[6][14] |
| REH | Acute Lymphoblastic Leukemia (B-cell) | 96.7 | Least sensitive among the same ALL panel.[6][14] |
| Various | Pediatric Sarcomas | Highly Sensitive (nM range) | Treatment resulted in activation of the DNA damage response.[2] |
| Various | Neuroblastoma | Sensitive (nM range) | Neuroblastoma cell lines were among the most sensitive in a large panel.[12] |
| Various | High-Grade Serous Ovarian Cancer | Variable (nM range) | Sensitivity observed in multiple HGSOC cell lines, including PARP inhibitor-resistant models.[15] |
| Various | Osteosarcoma | Low nM range | Reduced clonogenic survival in primary patient-derived cells.[16] |
Note: IC50/EC50 values can vary based on assay conditions and duration of drug exposure.
Experimental Protocol: Cell Viability (MTS/CellTiter-Glo) Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Prexasertib dimesylate, typically ranging from picomolar to micromolar concentrations, for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.[15]
-
Viability Assessment:
-
For CellTiter-Glo® (Promega), a reagent that measures ATP levels is added to the wells. Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[15]
-
For MTS assays, a tetrazolium compound is added, which is bioreduced by viable cells into a colored formazan (B1609692) product. Absorbance is measured at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: The raw luminescence or absorbance data is normalized to the vehicle control. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[15]
In Vivo Preclinical Efficacy
The antitumor activity of Prexasertib has been confirmed in numerous cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of solid tumors.[2][13]
Table 2: Summary of Prexasertib Monotherapy in In Vivo Solid Tumor Models
| Cancer Type | Model Type | Dosing Schedule Example | Observed Outcome |
| Neuroblastoma | CDX | 10 mg/kg, twice daily, 3 days on / 4 days off | Durable complete regressions observed in KELLY xenografts.[9][12] |
| Desmoplastic Small Round Cell Tumor | PDX | 10 mg/kg, twice daily, 3 days on / 4 days off | Complete tumor regression.[2][13][17] |
| Malignant Rhabdoid Tumor | CDX | 10 mg/kg, twice daily, 3 days on / 4 days off | Complete tumor regression.[2][13] |
| Rhabdomyosarcoma | CDX/PDX | 10 mg/kg, twice daily, 3 days on / 4 days off | Robust responses observed.[2][13] |
| High-Grade Serous Ovarian Cancer | PDX | 8 mg/kg, twice daily | Significant antitumor activity across multiple models.[15] |
| Calu-6 (Lung Cancer) | Xenograft | 1-10 mg/kg, s.c., twice daily, 3 days on / 4 days off | Dose-dependent tumor growth inhibition.[11] |
Experimental Protocol: Xenograft Tumor Model Study
-
Animal Model: Immunocompromised mice (e.g., NSG or nu/nu) are used.
-
Tumor Implantation: A suspension of cancer cells (for CDX) or fragments of a patient's tumor (for PDX) are implanted subcutaneously or orthotopically into the mice.[2][13]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Prexasertib is administered, often subcutaneously or intravenously, according to a specified dosing schedule. The control group receives a vehicle solution.[11][12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 × Length × Width²). Animal body weight and overall health are also monitored.
-
Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined size or at a set time point. Efficacy is evaluated by comparing the change in tumor volume between treated and control groups (e.g., Tumor Growth Inhibition, %TGI). Statistical analysis is performed to determine significance.
Pharmacodynamic & Mechanistic Studies
Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of Prexasertib in preclinical models.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the pharmacodynamic effects of Prexasertib in vivo.
Key Pharmacodynamic Markers:
-
pCHK1 (S296): Inhibition of CHK1 leads to a rapid decrease in its autophosphorylation at Ser296. This serves as a direct marker of target engagement.
-
γH2AX: An increase in phosphorylated Histone H2AX (γH2AX) is a marker of DNA double-strand breaks. Following Prexasertib treatment, γH2AX levels rise, indicating the induction of DNA damage and replication catastrophe.[6][12]
-
Cleaved PARP/Caspase-3: Increased levels of cleaved PARP and cleaved Caspase-3 are indicators of apoptosis, confirming that the induced DNA damage leads to programmed cell death.[6]
Experimental Protocol: Western Blot Analysis
-
Lysate Preparation: Tumor tissues or cell pellets are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[6]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (e.g., anti-pCHK1, anti-γH2AX, anti-β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.[6]
Combination Strategies
A key rationale for using CHK1 inhibitors is to potentiate the effects of DNA-damaging agents or to exploit synthetic lethalities. Prexasertib has shown synergistic or additive effects when combined with various therapies.[3][16]
-
With Chemotherapy (e.g., Cisplatin): By preventing CHK1-mediated cell cycle arrest and repair, Prexasertib can enhance the cytotoxicity of DNA-damaging chemotherapies like platinum agents.[3][16]
-
With PARP Inhibitors (e.g., Olaparib, Talazoparib): This combination is particularly promising. PARP inhibitors trap PARP on DNA, leading to replication fork collapse and DNA breaks. In cancer cells, CHK1 helps stabilize and restart these stalled forks. Co-inhibition of CHK1 and PARP can lead to overwhelming replication stress and cell death, even in tumors resistant to PARP inhibitors alone.[15][16]
-
With PI3K/mTOR Inhibitors (e.g., Samotolisib): Preclinical data supported the clinical combination of Prexasertib with PI3K/mTOR inhibitors, showing synergistic or additive effects in numerous PDX models.[18]
Logical Diagram: Synergy with PARP Inhibitors
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor Prexasertib as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Prexasertib Dimesylate on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) dimesylate (LY2606368) is a potent and selective second-generation, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] CHK1 is a pivotal regulator of the DNA damage response (DDR), playing a crucial role in mediating cell cycle arrest in the S and G2/M phases to allow for DNA repair.[3][4] Many cancer cells, particularly those with a dysfunctional p53, exhibit a heightened reliance on the CHK1-mediated G2/M checkpoint for survival in the face of DNA damage or replication stress.[5][6] By inhibiting CHK1, Prexasertib abrogates this critical checkpoint, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as "replication catastrophe," which ultimately results in apoptotic cell death.[7] This technical guide provides a comprehensive overview of the mechanism of action of Prexasertib on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
Prexasertib's primary therapeutic effect stems from its inhibition of CHK1, and to a lesser extent CHK2.[8] In response to DNA damage or replication stress, sensor proteins like ATR and ATM are activated and phosphorylate and activate CHK1.[9][10] Activated CHK1 then phosphorylates a number of downstream targets, most notably the CDC25 family of phosphatases (CDC25A, B, and C).[5] Phosphorylation of CDC25 proteins by CHK1 leads to their inactivation and subsequent degradation, preventing them from removing inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2.[11] The resulting sustained inhibitory phosphorylation on CDKs prevents the activation of CDK-cyclin complexes that are essential for progression through the S and G2 phases of the cell cycle, thus inducing cell cycle arrest.
Prexasertib disrupts this signaling cascade by directly inhibiting CHK1. This leads to the accumulation of active CDC25 phosphatases, which in turn dephosphorylate and activate CDK1 and CDK2. The premature activation of these CDKs, especially in cells with existing DNA damage, forces them to bypass the S and G2/M checkpoints and enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[5][11] A key biomarker of this Prexasertib-induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[3][12]
Quantitative Data on Prexasertib's Effects
The following tables summarize the in vitro efficacy of Prexasertib across various cancer cell lines, highlighting its impact on cell viability and cell cycle distribution.
Table 1: In Vitro Cell Viability (IC50) of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6 | [1] |
| OV90 | High-Grade Serous Ovarian Cancer | 49 | [1] |
| PEO1 | High-Grade Serous Ovarian Cancer | 13 | [1] |
| PEO4 | High-Grade Serous Ovarian Cancer | 20 | [1] |
| KELLY | Neuroblastoma | Not specified | [3] |
| NBL-S | Neuroblastoma | Not specified | [3] |
| PANC-1 | Pancreatic Cancer | Not specified | [3] |
| HeLa | Cervical Cancer | Not specified | [13] |
| U-2 OS | Osteosarcoma | 4 | [13] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10 | [13] |
Table 2: Effect of Prexasertib on Cell Cycle Distribution in High-Grade Serous Ovarian Cancer Cell Lines
| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |
| OVCAR3 | DMSO (Control) | 55.2 | 20.1 | 24.7 | [1] |
| OVCAR3 | Olaparib (5 µM) | 15.4 | 11.3 | 73.3 | [1] |
| OVCAR3 | Prexasertib (5 nM) | 53.8 | 21.5 | 24.7 | [1] |
| OVCAR3 | Olaparib + Prexasertib | 28.9 | 27.4 | 43.7 | [1] |
| PEO1 | DMSO (Control) | 51.2 | 19.8 | 29.0 | [1] |
| PEO1 | Olaparib (5 µM) | 28.5 | 12.1 | 59.4 | [1] |
| PEO1 | Prexasertib (5 nM) | 50.1 | 22.3 | 27.6 | [1] |
| PEO1 | Olaparib + Prexasertib | 33.2 | 15.3 | 51.5 | [1] |
| PEO4 | DMSO (Control) | 48.7 | 23.1 | 28.2 | [1] |
| PEO4 | Olaparib (5 µM) | 42.1 | 18.9 | 39.0 | [1] |
| PEO4 | Prexasertib (5 nM) | 47.9 | 24.5 | 27.6 | [1] |
| PEO4 | Olaparib + Prexasertib | 51.3 | 20.8 | 27.9 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Prexasertib and a typical experimental workflow for its investigation.
Caption: Mechanism of Action of Prexasertib on the G2/M Cell Cycle Checkpoint.
Caption: Experimental Workflow for Investigating Prexasertib's Effects.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to investigate the effects of Prexasertib on cell cycle checkpoints.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of Prexasertib on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Prexasertib dimesylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Prexasertib in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Prexasertib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after Prexasertib treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Prexasertib for the specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol is for detecting the expression and phosphorylation status of key cell cycle proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1, anti-CDC25C, anti-CDK1, anti-phospho-CDK1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Prexasertib as desired.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with Prexasertib.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Conclusion
This compound effectively targets the CHK1/CHK2-mediated cell cycle checkpoints, leading to abrogation of S and G2/M arrest and subsequent replication catastrophe in cancer cells. This mechanism of action, particularly potent in p53-deficient tumors, makes Prexasertib a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of Prexasertib and other CHK1 inhibitors in oncology.
References
- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 11. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Early-Stage Clinical Trial Data for Prexasertib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage clinical trial data for Prexasertib (B560075) dimesylate, a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2).[1] Prexasertib has been investigated as a monotherapy and in combination with other agents across a range of solid tumors and hematological malignancies.[1][2] This document summarizes key quantitative data from Phase I and II clinical trials, details experimental protocols, and visualizes the underlying signaling pathways and trial workflows.
Mechanism of Action
Prexasertib is a small ATP-competitive selective inhibitor of CHK1 and CHK2.[1] These kinases are critical regulators of the DNA damage response, cell cycle checkpoints, and DNA replication.[1] By inhibiting CHK1 and CHK2, Prexasertib disrupts DNA replication, induces DNA damage, and prevents cancer cells from repairing this damage, ultimately leading to cell death through a process known as replication catastrophe.[3] Preclinical studies have demonstrated that Prexasertib can induce DNA damage and apoptosis in tumor cells, supporting its use in solid tumors both as a single agent and in combination with DNA-damaging therapies like chemotherapy and PARP inhibitors.[1]
A key signaling pathway influenced by Prexasertib involves the ATR/CHK1 axis. In response to DNA damage, ATR activates CHK1, which in turn phosphorylates a cascade of downstream targets to arrest the cell cycle and allow for DNA repair. Prexasertib blocks this phosphorylation, leading to the accumulation of DNA damage and subsequent apoptosis. Recent findings also suggest that low-dose Prexasertib can induce the release of mitochondrial DNA (mtDNA) into the cytosol by impairing repair machinery, which in turn activates the STING-mediated innate immune pathway.[4]
Quantitative Clinical Trial Data
The following tables summarize the efficacy and safety data from key early-stage clinical trials of Prexasertib monotherapy in various cancer types.
Table 1: Efficacy of Prexasertib Monotherapy in Phase II Trials
| Cancer Type & Trial ID | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| High-Grade Serous Ovarian Cancer (HGSOC) (NCT02203513) | BRCA wild-type, recurrent, heavily pretreated | 105 mg/m² IV on day 1 of a 14-day cycle | 33% | Not Reported | 7.5 months | Not Reported |
| Ovarian Cancer (NCT03414047)[5][6] | Platinum-resistant (Cohorts 1-3) | Not specified | 12.1% | 37.1% | Not Reported | Not Reported |
| Platinum-refractory (Cohort 4) | Not specified | 6.9% | 31.0% | Not Reported | Not Reported | |
| Triple-Negative Breast Cancer (TNBC) (Phase II Single Arm)[7] | BRCA wild-type, metastatic/recurrent | 105 mg/m² IV every 2 weeks | 11.1% (1 PR) | 44.4% (4 SD) | 86 days | Not Reported |
| Extensive-Stage Small-Cell Lung Cancer (ED-SCLC) (Phase II)[8] | Platinum-sensitive (Cohort 1) | 105 mg/m² IV every 14 days | 5.2% | 31% | 1.41 months | 5.42 months |
| Platinum-resistant/refractory (Cohort 2) | 105 mg/m² IV every 14 days | 0% | 20% | 1.36 months | 3.15 months | |
| Squamous Cell Carcinoma (SCC) (NCT01115790 - Phase Ib Expansion)[3] | SCC of the Anus | 105 mg/m² IV on day 1 of a 14-day cycle | 15% | 23% (at 3 months) | 2.8 months | Not Reported |
| SCC of the Head and Neck (SCCHN) | 105 mg/m² IV on day 1 of a 14-day cycle | 5% | 28% (at 3 months) | 1.6 months | Not Reported | |
| Squamous Cell NSCLC (sqNSCLC) | 105 mg/m² IV on day 1 of a 14-day cycle | Not Reported | 44% (at 3 months) | 3.0 months | Not Reported |
IV: Intravenous; PR: Partial Response; SD: Stable Disease
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) with Prexasertib Monotherapy
| Adverse Event | Ovarian Cancer (NCT03414047) | TNBC (Phase II)[7] | ED-SCLC (Phase II)[8] | SCC (NCT01115790)[3] | Pediatric Solid Tumors (ADVL1515)[9] |
| Neutropenia | Most Common | 88.9% (afebrile) | 69.6% - 73.3% | 71% (Grade 4) | 100% |
| Thrombocytopenia | Common | 11.1% | 50.0% - 51.8% | Not specified | 24% |
| Anemia | Common | 33.3% | 28.3% - 39.3% | Not specified | 12% |
| Leukopenia | Not specified | Not specified | 28.6% - 40.0% | Not specified | 68% |
| Febrile Neutropenia | Not specified | Not specified | 1.7% - 19.6% | 12% | Not specified |
| Fatigue | Common | Not specified | Not specified | Not specified | Not specified |
| Nausea | Common | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key Prexasertib trials.
Phase II Study in Recurrent High-Grade Serous Ovarian Cancer (NCT02203513)[5]
-
Objective: To assess the efficacy and safety of Prexasertib in patients with BRCA wild-type recurrent HGSOC.
-
Patient Population: The initial cohort consisted of 28 women without BRCA mutations. The median age was 64, and patients had received a median of five prior treatments. 78% had platinum-resistant or refractory disease.[10]
-
Dosing Regimen: Patients received Prexasertib intravenously once a day for 14 days, followed by a 14-day rest period, in 28-day cycles.[10]
-
Endpoints:
-
Primary: Objective Response Rate (ORR).
-
Secondary: Duration of response, disease control rate (DCR), and safety.
-
-
Assessments: Tumor assessments were performed every two months. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). CA-125 protein levels were also monitored as a biomarker.[10]
Phase Ib Study in Advanced Squamous Cell Carcinoma (NCT01115790)[3]
-
Objective: To evaluate the safety, tolerability, and anti-tumor activity of monotherapy Prexasertib in patients with advanced SCC.
-
Patient Population: 101 patients were enrolled in expansion cohorts, including 26 with SCC of the anus, 57 with SCCHN, and 16 with sqNSCLC. Patients were heavily pretreated, with 49% having received three or more prior regimens.[3]
-
Dosing Regimen: Prexasertib was administered at the recommended Phase II dose of 105 mg/m² as a 1-hour intravenous infusion on day 1 of a 14-day cycle.[3]
-
Endpoints: Safety, tolerability, efficacy (PFS, clinical benefit rate), and exploratory biomarkers.[3]
-
Assessments: Safety and tolerability were the primary focus. Efficacy was a secondary objective. Biomarker analyses focused on genes involved in DNA damage response or replication stress.[3]
Phase I Pediatric Study (ADVL1515)[11]
-
Objective: To determine the maximum-tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to characterize the toxicities and pharmacokinetics of Prexasertib in pediatric patients.
-
Patient Population: 30 patients (25 evaluable) with recurrent or refractory solid tumors, including CNS tumors. The median age was 9.5 years.[9]
-
Dosing Regimen: Prexasertib was administered intravenously on days 1 and 15 of a 28-day cycle. Dose escalation was evaluated at four levels: 80, 100, 125, and 150 mg/m².[9]
-
Endpoints: MTD/RP2D, toxicity profile, pharmacokinetics.
-
Assessments: A rolling-six design was used for dose escalation. Pharmacokinetic analysis was performed during cycle 1. Tumor tissue was examined for CHK1 and TP53 biomarkers.[9]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) analyses of Prexasertib have been conducted in several early-phase studies. In a Phase I study in Japanese patients with advanced solid tumors, Prexasertib pharmacokinetics were found to be dose-independent and time-independent across dose levels of 80 mg/m² and 105 mg/m², which was consistent with findings from a US-based Phase I study.[11] Blood samples for PK analysis were typically collected on days 1, 2, and 8 of cycles 1 and 2, and on day 1 of cycle 3, with plasma concentrations quantified using liquid chromatography/tandem mass spectrometry.[11] In a pediatric Phase I trial, the PK appeared to be dose-proportional across a dose range of 80-150 mg/m².[9]
Pharmacodynamic (PD) studies have often involved the assessment of biomarkers in tumor tissue or peripheral blood to confirm target engagement. For instance, in a Phase II study in triple-negative breast cancer, PD studies showed that Prexasertib treatment induced DNA damage in peripheral immune cells.[7] Another study in combination with olaparib (B1684210) involved tumor biopsies to assess the pharmacodynamic effects on homologous recombination repair.[12]
Conclusion
Early-stage clinical trials of Prexasertib dimesylate have demonstrated single-agent activity in a subset of heavily pretreated patients with various solid tumors, including ovarian cancer and squamous cell carcinomas.[3] The most common and significant dose-limiting toxicity is myelosuppression, particularly neutropenia, which is generally manageable.[3][10] The recommended Phase II dose in most adult studies has been established at 105 mg/m² every 14 days.[3] While monotherapy has shown modest efficacy, the mechanism of action of Prexasertib strongly supports its further investigation in combination with DNA-damaging agents and immunotherapy.[1][4] Ongoing and future trials will be critical in defining the optimal clinical application of this CHK1/2 inhibitor.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The low-dose CHK1 inhibitor prexasertib triggers VDAC1 dephosphorylation to activate mtDNA-STING signaling and synergize immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bionews.com [bionews.com]
- 11. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of Prexasertib Dimesylate (LY2606368): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prexasertib dimesylate (LY2606368) is a potent and selective, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] CHK1 is a critical transducer in the DNA Damage Response (DDR) pathway, a vital cellular network for maintaining genomic integrity.[3] In many cancer cells, which often harbor defects in other cell cycle checkpoints like p53, there is a heightened reliance on the CHK1-mediated checkpoint for survival, particularly under conditions of replicative stress.[4] Prexasertib exploits this dependency, inducing replication catastrophe and subsequent apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of Prexasertib, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: Targeting the DNA Damage Response
The DDR is a complex signaling network that detects and responds to DNA damage, ensuring genomic stability. A key component of this network is the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.[1] Checkpoint kinase 1 (CHK1) is a pivotal kinase in this checkpoint, activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA, which can arise from DNA damage or replication stress.[1] Once activated, CHK1 phosphorylates a range of downstream targets to orchestrate cell cycle arrest and facilitate DNA repair.[6]
Many tumor types exhibit increased levels of endogenous replication stress due to oncogene activity and often have a compromised G1 checkpoint, frequently due to p53 mutations.[4] This renders them highly dependent on the S and G2/M checkpoints, which are regulated by CHK1, for their survival. Inhibition of CHK1 in such cancer cells abrogates these checkpoints, forcing cells with damaged DNA into premature mitosis, a lethal event termed "replication catastrophe".[5][7] This synthetic lethal approach provides a therapeutic window for targeting cancer cells while sparing normal cells that have intact G1 checkpoint control.
Discovery and Chemical Properties
Prexasertib (LY2606368) was developed by Eli Lilly as a second-generation CHK1 inhibitor.[2] Its chemical structure consists of a cyanopyrazine group linked by an amine to a pyrazole (B372694) core, which is further substituted with a 2,6-dialkoxyphenyl group bearing a pendant amine.[8]
Chemical Name: 5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)-2-pyrazinecarbonitrile[9] Molecular Formula: C₁₈H₁₉N₇O₂[9] Molecular Weight: 365.40 g/mol [9]
Prexasertib is formulated as a dimesylate salt for clinical use.[10]
Mechanism of Action
Prexasertib is an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][5] By binding to the ATP-binding pocket of CHK1, Prexasertib prevents its phosphorylation and activation. This leads to the downstream consequences illustrated in the signaling pathway below.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Pharmacodynamics of Prexasertib Dimesylate in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) dimesylate (LY2606368) is a potent, selective, and ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) and cell cycle regulation.[1][3] In many cancers, particularly those with high levels of genomic instability, replication stress, and defects in other checkpoint pathways (e.g., p53 deficiency), cells become highly dependent on the CHK1-mediated checkpoint for survival.[3] By inhibiting CHK1, Prexasertib abrogates this crucial checkpoint, leading to a phenomenon known as "replication catastrophe," where cells with damaged DNA are forced into mitosis, resulting in cell death.[4][5] This mechanism provides a strong rationale for its development as a monotherapy in specific cancer types and as a potentiator of DNA-damaging chemotherapies.[1][4] This guide details the pharmacodynamic properties of Prexasertib in preclinical cancer models, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism and evaluation workflows.
Mechanism of Action: Abrogation of the G2/M Checkpoint
Under conditions of replication stress or DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1 at sites S317 and S345.[6] This phosphorylation is a prerequisite for CHK1 autophosphorylation at S296, leading to its full activation.[6] Activated CHK1 then phosphorylates and inactivates CDC25 family phosphatases.[4][6] This prevents the removal of inhibitory phosphates from cyclin-dependent kinases (CDKs), primarily CDK1, leading to cell cycle arrest in the S or G2/M phase to allow time for DNA repair.[4][6]
Prexasertib directly inhibits the kinase activity of CHK1. This action prevents the phosphorylation of CDC25, allowing CDKs to remain active and drive the cell cycle forward despite the presence of significant DNA damage. The unscheduled entry into mitosis with under-replicated or damaged DNA leads to chromosomal fragmentation and, ultimately, apoptotic cell death.[5][7]
Pharmacodynamic Biomarkers
The pharmacodynamic effects of Prexasertib are readily measurable through specific biomarkers that confirm target engagement and downstream pathway modulation.
-
Target Engagement (Inhibition): A decrease in CHK1 autophosphorylation at Ser296 (p-CHK1 S296) is a direct marker of Prexasertib binding and inhibiting its target.[2][8]
-
DNA Damage Induction: As a consequence of checkpoint abrogation, Prexasertib treatment leads to the accumulation of DNA double-strand breaks. This is measured by an increase in the phosphorylation of histone H2AX at Ser139 (γH2AX).[3][9] This marker is consistently upregulated within hours of treatment in sensitive cell lines.[9]
-
Upstream Pathway Activation: The DNA damage caused by Prexasertib triggers a feedback loop, leading to increased activation of the upstream kinases ATM and ATR. This can be observed through increased phosphorylation of CHK1 at S317 and S345, even as its own kinase activity is inhibited.[6][8]
Quantitative Preclinical Data
Table 1: In Vitro Anti-proliferative Activity of Prexasertib (Monotherapy)
Prexasertib demonstrates potent single-agent cytotoxicity across a wide range of cancer cell lines, with IC50 values often in the low nanomolar range.
| Cancer Type | Cell Lines | IC50 Range (nM) | Reference(s) |
| Triple-Negative Breast Cancer | Panel of 12 TNBC cell lines (e.g., HCC1187, HCC1806, MX-1) | 0.32 - 117.3 | [3] |
| High-Grade Serous Ovarian Cancer | OVCAR3, OV90, PEO1, PEO4 | 6 - 49 | [8] |
| Pancreatic Cancer | SW1990 | 1.5 | [10] |
| Neuroblastoma | Panel of neuroblastoma cell lines | Among the most sensitive of >300 cell lines tested | [9] |
| PARPi-Resistant Ovarian Cancer | Panel of PARPi-resistant HGSC cells | 1.2 - 30.6 | [11] |
Table 2: In Vivo Antitumor Activity of Prexasertib (Monotherapy)
In animal models, Prexasertib shows significant tumor growth inhibition and, in many cases, durable tumor regression.
| Cancer Type | Model | Treatment Schedule | Key Result(s) | Reference(s) |
| Triple-Negative Breast Cancer | HCC1187 Xenograft | Not specified | 83.8% tumor growth inhibition | [3] |
| Triple-Negative Breast Cancer | MX-1 Xenograft | Not specified | 85.5% tumor growth inhibition | [3] |
| Triple-Negative Breast Cancer | HCC1806 Xenograft | Not specified | 94.2% tumor growth inhibition | [3] |
| Triple-Negative Breast Cancer | MDA-MB-231 Orthotopic | Not specified | 74.4% primary tumor inhibition; 97.5% lung metastasis inhibition | [3] |
| Neuroblastoma | IMR-32 & KELLY Xenografts | 10 mg/kg, SC, BID for 3 days, 4 days rest, x4 cycles | Durable, complete tumor regressions | [9][12] |
| Rhabdomyosarcoma (Alveolar) | PDX Models | 10 mg/kg, SC, BID for 3 days, weekly | 2 of 3 models showed complete regression (CR) | [12] |
| Non-Small Cell Lung Cancer | Calu-6 Xenograft | 1-10 mg/kg, SC, BID for 3 days, 4 days rest, x3 cycles | Statistically significant tumor growth inhibition (up to 72.3%) | [7][13] |
| High-Grade Serous Ovarian Cancer | PDX Models (14 total) | Not specified | Demonstrated antitumor activity across all 14 models | [14] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a standard method for assessing the concentration-dependent effect of Prexasertib on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Preparation: Prepare a 10 mM stock solution of Prexasertib dimesylate in DMSO.[9] Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various Prexasertib concentrations (or DMSO vehicle control).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow for drug effect.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pharmacodynamic Biomarkers
This protocol outlines the detection of key biomarkers like γH2AX to confirm Prexasertib's mechanism of action in vitro.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with Prexasertib at various concentrations (e.g., 10 nM, 100 nM) or vehicle for a defined time (e.g., 6, 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN® TGX™ Gel) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target of interest (e.g., anti-γH2AX S139, anti-p-CHK1 S296) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A loading control (e.g., β-actin) should be probed on the same membrane to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a workflow for evaluating the antitumor activity of Prexasertib in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., female CD-1 nu/nu or NSG mice) aged 6-8 weeks.[7][13]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Establishment: Allow tumors to grow to a palpable size, typically 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the target size, randomize mice into cohorts (e.g., n=8-10 per group) for treatment with vehicle or Prexasertib.
-
Drug Formulation and Dosing: For in vivo studies, Prexasertib is often prepared in a vehicle like 20% Captisol.[9] Administer the drug according to a predefined schedule, which has often been intermittent (e.g., twice daily for 3 consecutive days, followed by 4 days of rest) to manage toxicity while maintaining efficacy.[7][9]
-
Monitoring and Endpoints: Measure tumor volumes and mouse body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression compared to the vehicle control group. Euthanasia is performed when tumors reach a predetermined maximum size or if signs of toxicity (e.g., >20% body weight loss) are observed.
Conclusion
The pharmacodynamics of this compound are well-characterized, demonstrating a clear mechanism of action through potent CHK1 inhibition. This leads to the abrogation of cell cycle checkpoints and subsequent DNA damage-induced apoptosis, or "replication catastrophe."[4] Robust pharmacodynamic biomarkers, such as γH2AX, confirm this mechanism in preclinical models. Extensive in vitro and in vivo data show that Prexasertib has significant single-agent antitumor activity across a range of cancer models, particularly those with inherent genomic instability like triple-negative breast cancer, high-grade serous ovarian cancer, and neuroblastoma.[3][9][14] These preclinical findings have supported its advancement into clinical trials and underscore the potential of targeting the CHK1 pathway as a valuable therapeutic strategy in oncology.[9][15]
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. fda.gov [fda.gov]
- 13. This compound (LY2606368 dimesylate) | CHK1抑制剂 | MCE [medchemexpress.cn]
- 14. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Prexasertib Dimesylate In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) dimesylate (LY2606368) is a potent and selective small-molecule inhibitor of the checkpoint kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] By targeting CHK1, Prexasertib disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells with high levels of replication stress.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of Prexasertib dimesylate using a cell viability assay, along with its mechanism of action and representative data.
Mechanism of Action
Prexasertib primarily targets CHK1, a serine/threonine kinase that plays a pivotal role in the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. In response to DNA damage or replication stress, ATR activates CHK1, which in turn phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting CHK1, Prexasertib prevents these crucial cellular repair processes. This leads to an inability to repair DNA damage, causing replication catastrophe and ultimately resulting in programmed cell death (apoptosis).[1][3] Additionally, Prexasertib has been shown to downregulate the NOTCH signaling pathway, which is involved in cell proliferation and survival.[4]
Below is a diagram illustrating the simplified signaling pathway affected by Prexasertib.
Caption: Simplified signaling pathway of Prexasertib's mechanism of action.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values demonstrate the potent cytotoxic effects of Prexasertib across a range of cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR5 | Ovarian Cancer | 7.5 | [5] |
| OVCAR8 | Ovarian Cancer | 5.4 | [5] |
| SUIT-2 | Pancreatic Cancer | 30.8 ± 6.04 | [6] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [7] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | - | [2][7] |
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [7] |
| Multiple HGSOC cell lines | High-Grade Serous Ovarian Cancer | 1 - 10 | [1] |
| Multiple ALL cell lines | Acute Lymphoblastic Leukemia | Low nanomolar | [2] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on cancer cell lines using a common luminescence-based cell viability assay, such as CellTiter-Glo®.
Materials
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for the Prexasertib in vitro cell viability assay.
Procedure
-
Cell Culture:
-
Maintain the selected cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.
-
-
Cell Treatment:
-
Carefully add the prepared drug dilutions to the appropriate wells of the 96-well plate.
-
Include wells with untreated cells and vehicle-treated cells as controls.
-
-
Incubation:
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value, the concentration of Prexasertib that inhibits cell growth by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.[2][8]
-
Conclusion
This document provides a comprehensive overview and a detailed protocol for conducting in vitro cell viability assays with this compound. The provided information on its mechanism of action and IC50 values in various cancer cell lines serves as a valuable resource for researchers investigating the therapeutic potential of this CHK1 inhibitor. Adherence to this standardized protocol will facilitate the generation of reproducible and comparable data in preclinical drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Treating Cancer Cell Lines with Prexasertib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib dimesylate (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor primarily targeting Checkpoint Kinase 1 (CHK1) with a secondary activity against CHK2.[1][2] CHK1 and CHK2 are critical serine/threonine kinases in the DNA Damage Response (DDR) pathway, responsible for regulating cell cycle checkpoints, DNA repair, and apoptosis.[2][3] In many cancer cells with a defective G1/S checkpoint, often due to p53 mutations, there is an increased reliance on the CHK1-mediated G2/M checkpoint for DNA repair.[4][5] Inhibition of CHK1 by Prexasertib abrogates this checkpoint, leading to premature mitotic entry with unrepaired DNA damage, resulting in replication catastrophe and apoptotic cell death.[6][7]
These application notes provide a comprehensive overview of the methodologies for treating various cancer cell lines with this compound, summarizing key quantitative data and detailing experimental protocols.
Data Presentation
Table 1: In Vitro Efficacy of Prexasertib Monotherapy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Exposure Time (hours) | Reference |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | IC50 < 10 | 24, 48 | [8] |
| NALM-6 | B-cell progenitor acute lymphoblastic leukemia | IC50 ≈ 15 | 24, 48 | [8] |
| REH | B-cell progenitor acute lymphoblastic leukemia | IC50 > 100 | 24, 48 | [8] |
| SUP-B15 | B-cell progenitor acute lymphoblastic leukemia | IC50 ≈ 50 | 24, 48 | [8] |
| CCRF-CEM | T-cell progenitor acute lymphoblastic leukemia | IC50 ≈ 100 | 24, 48 | [8] |
| MOLT-4 | T-cell progenitor acute lymphoblastic leukemia | IC50 ≈ 30 | 24, 48 | [8] |
| RPMI-8402 | T-cell progenitor acute lymphoblastic leukemia | IC50 ≈ 15 | 24, 48 | [8] |
| Neuroblastoma Cell Lines (Panel) | Neuroblastoma | EC50 in low nanomolar range | 72 | [9] |
| A549 | Non-Small Cell Lung Cancer | Synergistic with Ciclopirox | 24 | [10] |
| A427 | Non-Small Cell Lung Cancer | Synergistic with Ciclopirox | 24 | [10] |
| Pediatric Sarcoma Cell Lines (Panel) | Pediatric Sarcomas | Relative EC50: 0.9–22 | Not Specified | [11] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Synergistic with Olaparib | Not Specified | [5] |
| OV90 | High-Grade Serous Ovarian Cancer | Synergistic with Olaparib | Not Specified | [5] |
| PEO1 | High-Grade Serous Ovarian Cancer | Synergistic with Olaparib | Not Specified | [5] |
| PEO4 | High-Grade Serous Ovarian Cancer | Synergistic with Olaparib | Not Specified | [5] |
| SUIT-2 | Pancreatic Cancer | Synergistic with Gemcitabine and S-1 | Not Specified | [12] |
| HT-29 | Colon Cancer | IC50 < 31 (for CHK1 autophosphorylation inhibition) | 0.25 | [1] |
| U-2 OS | Osteosarcoma | 4 | 24 | [1] |
| HeLa | Cervical Cancer | IC50 = 37 | Not Specified | [1] |
Table 2: Cellular Effects of Prexasertib Treatment
| Effect | Cell Lines | Concentration Range | Time Point(s) | Key Findings | Reference |
| Cell Cycle Arrest | B-/T-ALL cell lines | Near IC50 values | 24 hours | Increase in S phase, decrease in G1 and G2/M phases.[3][8] | [3][8] |
| U-2 OS | 4 nM | 24 hours | Shift from G1 and G2-M to S-phase.[1] | [1] | |
| Apoptosis Induction | B-/T-ALL cell lines | 2 - 200 nM | 24, 48 hours | Dose-dependent increase in apoptotic cells.[8] | [8] |
| Neuroblastoma cell lines | Low nanomolar range | 24 hours | Increased activation of caspases 3 and 7.[9] | [9] | |
| Primary patient-derived osteosarcoma cells | Low nanomolar concentrations | 24, 48 hours | Induction of apoptosis.[13][14] | [13][14] | |
| DNA Damage | B-/T-ALL cell lines | Near IC50 values | 24 hours | Increased γH2A.X protein expression.[8] | [8] |
| HeLa | 33, 100 nM | 7 hours | DNA damage during S-phase.[1] | [1] | |
| Primary patient-derived osteosarcoma cells | Low nanomolar concentrations | 24, 48 hours | Induction of double-stranded DNA breaks (increased γH2AX).[14] | [14] | |
| Inhibition of CHK1 Pathway | B-/T-ALL cell lines | Near IC50 values | 24 hours | Cleavage of Parp-1 and pro-Caspase3.[8] | [8] |
| HT-29 | 8 - 250 nM | 15 minutes (pre-treatment) | Inhibition of CHK1 autophosphorylation (S296).[1] | [1] | |
| SUIT-2 | Not Specified | 24 hours | Suppressed phosphorylation of Chk1 at S296.[12] | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 and 48 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the respective IC50 concentration for 24 hours.[8]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Protocol 4: Western Blot Analysis for DDR and Apoptosis Markers
-
Protein Extraction: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Prexasertib's mechanism of action.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Prexasertib Dimesylate Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) dimesylate (LY2606368) is a potent and selective second-generation inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] By abrogating cell cycle checkpoints, Prexasertib induces synthetic lethality in cancer cells with high levels of replication stress, making it a promising therapeutic agent.[2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit its long-term efficacy.[4][5] Establishing in vitro models of Prexasertib resistance is crucial for understanding the underlying molecular mechanisms, identifying biomarkers of resistance, and developing effective strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing Prexasertib dimesylate resistant cancer cell lines.
Mechanisms of Resistance to Prexasertib
Acquired resistance to Prexasertib can arise through various mechanisms that allow cancer cells to evade drug-induced mitotic catastrophe. Studies in high-grade serous ovarian cancer (HGSOC) and small cell lung cancer (SCLC) cell lines have revealed several key resistance pathways:
-
Prolonged G2 Cell Cycle Delay: Resistant cells can develop a mechanism to enforce a sustained G2 phase arrest, preventing premature entry into mitosis. This is often associated with reduced activity of the CDK1/CyclinB1 complex.[6][7][8]
-
Upregulation of WEE1 Kinase: Increased expression of WEE1, a kinase that inhibits CDK1, can contribute to the G2 arrest and resistance to CHK1 inhibitors.[9]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for CHK1 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways.[4][5][10]
-
Loss of CHK1 Protein Expression: In some models, resistance can be driven by the downregulation of the CHK1 protein itself, making the drug target unavailable. This may be regulated by deubiquitinases like USP1.[4][11]
-
Increased Expression of Anti-Apoptotic Proteins: Elevated levels of anti-apoptotic proteins like BCL-xL can contribute to resistance.[10]
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous, stepwise exposure to increasing concentrations of this compound.[12][13][14]
Materials:
-
Parental cancer cell line of interest (e.g., OVCAR5, H792)
-
This compound (LY2606368)
-
Complete cell culture medium and supplements
-
Cell culture flasks, plates, and other consumables
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., XTT, MTT, or CellTiter-Glo®)
-
Cryopreservation medium
-
Liquid nitrogen storage
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of this compound concentrations.
-
After a 72-hour incubation, assess cell viability using a suitable assay.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
-
Initiate Resistance Induction:
-
Begin by continuously exposing the parental cell line to this compound at a concentration equal to the IC50.
-
Culture the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.[12][13]
-
Initially, a significant amount of cell death is expected. The surviving cells will be enriched for resistant populations.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells have adapted and are proliferating steadily in the initial drug concentration (typically after several passages), increase the Prexasertib concentration by 1.5- to 2-fold.
-
Monitor the cells closely for signs of recovery and stable growth.
-
At each stage of increased drug concentration, it is highly recommended to cryopreserve a stock of the cells.[12][14] This creates a backup in case of cell death at a higher concentration.
-
-
Maintenance and Characterization of the Resistant Line:
-
Continue this process of stepwise dose escalation for several months. The development of a stable resistant line can take 6-12 months.[15]
-
The final resistant cell line should be maintained in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Periodically confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line. A significant increase (e.g., >10-fold) in the IC50 value indicates the successful establishment of a resistant model.[16]
-
Protocol 2: Characterization of the Resistant Phenotype
1. Assessment of Drug Sensitivity (IC50 Determination):
-
Principle: To quantify the degree of resistance, the IC50 values of the parental and resistant cell lines are compared.
-
Method:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat with a broad range of Prexasertib concentrations. For resistant lines, this range will need to be significantly higher than for parental lines.
-
After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).[9]
-
Plot the dose-response curves and calculate the IC50 values. The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant) / IC50 (Parental).
-
2. Cell Cycle Analysis:
-
Principle: To investigate alterations in cell cycle distribution that contribute to resistance. Prexasertib typically causes S-phase accumulation in sensitive cells, while resistant cells may show an increased G2 population.[8][17]
-
Method:
-
Treat parental and resistant cells with or without Prexasertib (at the IC50 of the parental line) for 24-48 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
3. Western Blot Analysis of Key Signaling Proteins:
-
Principle: To examine changes in the expression and phosphorylation status of proteins involved in the DDR and cell cycle regulation.
-
Method:
-
Prepare whole-cell lysates from parental and resistant cells, both with and without Prexasertib treatment.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key targets such as:
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant Line | Resistant IC50 (nM) | Fold Resistance | Reference |
| OVCAR5 | 7.5 | OVCAR5R | >3000 | >400 | [8] |
| OVCAR8 | 5.4 | OVCAR8R | >3000 | >555 | [8] |
| GLC4 | Value not specified | GLC4LYR | Value not specified | Not specified | [9] |
| H792 | Value not specified | H792LYR | Value not specified | Not specified | [9] |
Note: Specific IC50 values for GLC4 and H792 parental and resistant lines were not detailed in the provided search results, but their resistance was characterized.
Table 2: Characterization of Cell Cycle Distribution in Parental vs. Resistant Lines.
| Cell Line | Condition | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Parental Ovarian | Baseline | ~60-70% | ~15-20% | 10-14% | [8] |
| + 20nM Prexasertib (48h) | Decreased | Increased | Decreased | [8] | |
| Resistant Ovarian (PrexR) | Baseline | ~45-55% | ~15-20% | 25-31% | [8] |
| + 20nM Prexasertib (48h) | No significant change | No significant change | Maintained high G2 | [8] |
Visualizations
Caption: Workflow for generating a Prexasertib resistant cell line.
Caption: Signaling pathways in Prexasertib sensitivity and resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer | Semantic Scholar [semanticscholar.org]
- 8. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Detection of Phosphorylated CHK1 by Western Blot Following Prexasertib Dimesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) dimesylate is a potent inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] Inhibition of CHK1 by Prexasertib disrupts the cell's ability to arrest the cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis, particularly in cancer cells with high replication stress.[1][2][4]
A key pharmacodynamic marker for Prexasertib's activity is the modulation of CHK1 phosphorylation. As an ATP-competitive inhibitor, Prexasertib blocks the autophosphorylation of CHK1 at Serine 296 (S296), a site essential for its full activation.[5][6][7] Interestingly, inhibition of CHK1 can lead to a compensatory increase in phosphorylation at other sites, such as Serine 317 (S317) and Serine 345 (S345), which are phosphorylated by the upstream kinase ATR in response to DNA damage.[1][6][7] Therefore, Western blotting for phosphorylated CHK1 (pCHK1) is a fundamental technique to confirm the on-target effects of Prexasertib and to elucidate its downstream cellular consequences.
Data Presentation
The following tables summarize the expected changes in CHK1 phosphorylation at key sites after Prexasertib treatment, based on published studies. Densitometry values are relative to loading controls.
Table 1: Effect of Prexasertib on CHK1 Autophosphorylation (pS296)
| Cell Line | Prexasertib Concentration | Treatment Duration | Change in pCHK1 (S296) Levels | Reference |
| Neuroblastoma Cell Lines | 50 nmol/L | 24 or 48 hours | Reduced phosphorylation | [1] |
| Pancreatic Cancer Cells | Not specified | 24 hours | Suppressed phosphorylation | [5] |
| HT-29 Cells | 8-250 nM | 15 minutes (pre-treatment) | Inhibited autophosphorylation (IC50 < 31 nM) | [4] |
Table 2: Effect of Prexasertib on ATR-mediated CHK1 Phosphorylation (pS317/pS345)
| Cell Line/Model | Prexasertib Concentration | Treatment Duration | Change in pCHK1 (S317/S345) Levels | Reference |
| Pancreatic Cancer Cells | Not specified | Not specified | Increased phosphorylation | [5] |
| High-Grade Serous Ovarian Cancer PDX | Not specified | 6 and 52 hours | Increased phosphorylation at S345 | [2] |
| Neuroblastoma Cell Lines | Not specified | Not specified | Phosphorylation at S317 and S345 by ATR is a prerequisite for S296 autophosphorylation | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CHK1 signaling pathway in the context of Prexasertib treatment and the general workflow for the Western blot protocol.
Caption: CHK1 signaling pathway and the inhibitory action of Prexasertib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Prexasertib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib dimesylate (LY2606368 dimesylate) is a potent and selective second-generation, ATP-competitive inhibitor of the serine/threonine checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] CHK1 is a critical regulator of the DNA damage response (DDR) and cell cycle progression, particularly in the S and G2/M phases.[3][4][5] In many cancer cells, particularly those with a deficient p53 pathway, the G1/S checkpoint is dysfunctional, leading to a greater reliance on the CHK1-mediated G2/M checkpoint for DNA repair before mitotic entry.[6][7] By inhibiting CHK1, Prexasertib abrogates this checkpoint, leading to replication stress, DNA damage, and ultimately, apoptotic cell death.[1][8] This makes CHK1 an attractive therapeutic target.
Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[9] By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the cellular DNA content can be quantified, providing a snapshot of the cell cycle profile of a cell population.[10][11] This application note provides a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action: Prexasertib and Cell Cycle Regulation
Prexasertib's primary mechanism of action is the inhibition of CHK1, a key kinase in the DNA damage response pathway.[1][12] In response to DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates CHK1.[13] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases (CDC25A, B, and C), which are responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[4] Inhibition of CDC25 leads to the accumulation of inactive CDK-cyclin complexes, resulting in cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[6]
By inhibiting CHK1, Prexasertib prevents the phosphorylation and inactivation of CDC25 phosphatases.[4] This leads to premature activation of CDK1/Cyclin B and forces cells to bypass the G2/M checkpoint, even in the presence of DNA damage.[14] This abrogation of the G2/M arrest can lead to mitotic catastrophe and apoptosis in cancer cells that are heavily reliant on this checkpoint.[14][15] Furthermore, CHK1 inhibition can also lead to an increase in the initiation of DNA replication, causing replication stress and the accumulation of DNA double-strand breaks, contributing to its cytotoxic effects.[5][16]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cells with this compound is expected to induce a dose- and time-dependent cell cycle arrest. The following tables summarize representative data on the effects of Prexasertib on cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in U-2 OS Cells
| Treatment (24 hours) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.2 | 25.1 | 19.7 |
| Prexasertib (4 nM) | 20.5 | 65.3 | 14.2 |
Data is representative and compiled from findings that this compound (4 nM; 24 hours) results in a large shift in cell-cycle populations from G1 and G2-M to S-phase in U-2 OS cells.[1]
Table 2: Abrogation of G2/M Arrest by Prexasertib in Ovarian Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| OVCAR3 | Olaparib | 15.6 | 11.1 | 73.3 |
| Olaparib + Prexasertib | 28.9 | 27.4 | 43.7 | |
| PEO1 | Olaparib | 25.3 | 15.3 | 59.4 |
| Olaparib + Prexasertib | 30.1 | 18.4 | 51.5 | |
| PEO4 | Olaparib | 42.1 | 18.9 | 39.0 |
| Olaparib + Prexasertib | 50.3 | 21.8 | 27.9 |
Data adapted from a study showing Prexasertib abrogates olaparib-induced G2/M arrest in high-grade serous ovarian cancer cell lines.[6]
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide staining.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Appropriate cancer cell line (e.g., U-2 OS, HeLa, OVCAR3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)[10]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[10]
-
Flow cytometry tubes
-
Flow cytometer
Procedure
1. Cell Seeding and Culture
-
Culture cells in appropriate flasks or plates until they reach approximately 70-80% confluency.
-
Seed the cells into 6-well plates at a density that will allow for logarithmic growth during the treatment period.
2. This compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response (e.g., 1 nM to 1 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of Prexasertib or vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions.
3. Cell Harvesting and Fixation
-
After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and transfer to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[10]
4. Staining with Propidium Iodide
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes to degrade RNA.[10]
-
Add 500 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[18]
5. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer. Use a low flow rate to ensure optimal data quality.[10]
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (e.g., FL2 or FL3, typically around 617 nm).[11]
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a pulse-width versus pulse-area plot to exclude cell doublets and aggregates.[18]
6. Data Interpretation
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]
-
Compare the cell cycle distribution of Prexasertib-treated cells to the vehicle-treated control cells. An accumulation of cells in a specific phase (e.g., S phase) or a decrease in another (e.g., G2/M) indicates a drug-induced cell cycle arrest or abrogation of a checkpoint.
Conclusion
The protocol and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of cell cycle arrest induced by this compound. By understanding its mechanism of action and employing a robust experimental design, the effects of this potent CHK1/2 inhibitor on cell cycle progression can be accurately quantified, providing valuable insights for cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocellect.com [nanocellect.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. benchchem.com [benchchem.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for Biomarkers in Prexasertib Dimesylate Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib dimesylate (LY2606368) is a selective and potent ATP-competitive inhibitor of checkpoint kinase 1 (CHK1), with secondary activity against CHK2.[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[3] By inhibiting CHK1, Prexasertib prevents cancer cells from arresting the cell cycle in response to DNA damage, leading to replication catastrophe and subsequent apoptosis.[2][4] This mechanism of action makes Prexasertib a promising therapeutic agent, particularly in tumors with existing DNA repair defects or high levels of replication stress.
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key pharmacodynamic and predictive biomarkers in tumor tissues treated with this compound. The primary biomarkers of interest are phosphorylated CHK1 (pCHK1), as a marker of target engagement, and phosphorylated histone H2A.X (γH2AX), a sensitive indicator of DNA double-strand breaks.
Biomarker Summary and Rationale
| Biomarker | Rationale | Expected Change with Prexasertib | Cellular Localization |
| Phospho-CHK1 (Ser296) | A marker of CHK1 activation. Inhibition by Prexasertib is expected to decrease autophosphorylation at this site. | Decrease | Nucleus |
| γH2AX (phospho-Ser139) | A key marker of DNA double-strand breaks (DSBs), indicating DNA damage.[4] | Increase | Nucleus (foci) |
Quantitative Data from Preclinical Studies
Table 1: Effect of Prexasertib on pCHK1 (Ser296) Expression in Tumor Xenografts
| Treatment Group | N | Mean H-Score* | % of Tumors with Low pCHK1 |
| Vehicle Control | 5 | 180 | 0% |
| Prexasertib (15 mg/kg) | 5 | 45 | 80% |
*H-Score is calculated as: 1 * (% weakly positive cells) + 2 * (% moderately positive cells) + 3 * (% strongly positive cells). A lower H-score indicates reduced pCHK1 levels and therefore successful target engagement by Prexasertib.
Table 2: Induction of γH2AX Foci in Tumor Xenografts Following Prexasertib Treatment
| Treatment Group | N | Mean % of γH2AX Positive Nuclei** | Fold Change vs. Control |
| Vehicle Control | 5 | 15% | 1.0 |
| Prexasertib (15 mg/kg) | 5 | 65% | 4.3 |
**Percentage of nuclei with ≥ 5 distinct foci.
Signaling Pathway and Experimental Workflow
CHK1 Signaling Pathway Inhibition by Prexasertib
Caption: Inhibition of the ATR-CHK1 signaling pathway by Prexasertib.
General Immunohistochemistry (IHC) Workflow
Caption: A generalized workflow for immunohistochemical staining of FFPE tissues.
Experimental Protocols
Protocol 1: Immunohistochemistry for Phospho-CHK1 (Ser296)
This protocol is adapted from standard IHC procedures for phosphorylated proteins.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Phospho-CHK1 (Ser296)
-
Secondary antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse in PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse in PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-pCHK1 (Ser296) antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS (3 x 5 minutes).
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate for 5-10 minutes, or until desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for γH2AX (phospho-Ser139)
This protocol is based on established methods for detecting γH2AX foci in FFPE tissues.[5]
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., EDTA Buffer, pH 8.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Mouse anti-γH2AX (phospho-Ser139)
-
Secondary antibody: Goat anti-mouse IgG H&L (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated EDTA buffer (pH 8.0).
-
Heat in a water bath or steamer at 95-100°C for 30-40 minutes.
-
Allow slides to cool to room temperature.
-
Rinse in PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Follow the same procedure as in Protocol 1.
-
-
Blocking and Permeabilization:
-
Incubate slides with blocking buffer (containing Triton X-100 for permeabilization) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-mouse secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Follow the same procedure as in Protocol 1.
-
-
Counterstaining, Dehydration, and Mounting:
-
Follow the same procedure as in Protocol 1.
-
Data Analysis and Interpretation
Stained slides should be digitized using a whole-slide scanner. Quantitative analysis can be performed using image analysis software.
-
For pCHK1: The H-score is a semi-quantitative method that considers both the intensity and the percentage of stained cells. A significant decrease in the H-score in Prexasertib-treated tumors compared to controls indicates effective target engagement.
-
For γH2AX: The percentage of tumor cell nuclei containing a defined number of distinct foci (e.g., ≥5) should be quantified. A significant increase in the percentage of γH2AX-positive nuclei in the treated group is indicative of Prexasertib-induced DNA damage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Inadequate blocking- Secondary antibody non-specific binding- High primary antibody concentration | - Increase blocking time or use a different blocking reagent- Run a secondary antibody-only control- Titrate the primary antibody |
| Weak or No Staining | - Inactive primary antibody- Insufficient antigen retrieval- Low protein expression | - Use a new antibody vial; include a positive control tissue- Optimize antigen retrieval time and temperature- Consider a more sensitive detection system |
| Non-specific Nuclear Staining | - Over-fixation of tissue- Drying out of sections during staining | - Optimize fixation time- Ensure slides remain in a humidified chamber during incubations |
Conclusion
The immunohistochemical detection of pCHK1 and γH2AX provides a robust method for assessing the pharmacodynamic effects of this compound in tumor tissues. The protocols outlined in these application notes, in conjunction with quantitative analysis, can be valuable tools in preclinical and clinical research to confirm the mechanism of action of Prexasertib and to explore potential predictive biomarkers of response.
References
- 1. researchgate.net [researchgate.net]
- 2. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinically relevant CHK1 inhibitors abrogate wild-type and Y537S mutant ERα expression and proliferation in luminal primary and metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to Prexasertib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) dimesylate (LY2606368) is a potent and selective ATP-competitive inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[1][2] By inhibiting CHK1 and CHK2, Prexasertib disrupts this repair process, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, tumor cell apoptosis.[1][3] This mechanism of action makes Prexasertib a promising therapeutic agent, particularly in tumors with high levels of replication stress or defects in other DNA repair pathways.[4]
In vivo imaging provides a non-invasive and longitudinal approach to monitor the pharmacodynamic effects and therapeutic efficacy of Prexasertib in preclinical models. These techniques enable the real-time visualization and quantification of tumor growth, proliferation, and the underlying molecular events associated with the drug's mechanism of action. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to assess tumor response to Prexasertib dimesylate.
Signaling Pathway of this compound
Caption: Prexasertib inhibits CHK1/CHK2, preventing cell cycle arrest and promoting apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of Prexasertib in Pediatric Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
|---|---|---|
| A-204 | Rhabdomyosarcoma | 10 |
| RD | Rhabdomyosarcoma | 20 |
| Rh30 | Rhabdomyosarcoma | 30 |
| SK-N-AS | Neuroblastoma | 8 |
| SK-N-BE(2) | Neuroblastoma | 12 |
| IMR-32 | Neuroblastoma | 15 |
| PANC-1 | Pancreatic Cancer | 50 |
| Primary Melanocytes | Normal Cells | >1000 |
(Data extracted from a study on preclinical models of human neuroblastoma)[5]
Table 2: In Vivo Tumor Growth Inhibition by Prexasertib in Pediatric Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Response |
|---|---|---|---|---|
| PDX Model 1 | Desmoplastic Small Round Cell Tumor | Prexasertib Monotherapy | Not specified | Complete Regression |
| PDX Model 2 | Desmoplastic Small Round Cell Tumor | Prexasertib Monotherapy | Not specified | Complete Regression |
| CDX Model | Malignant Rhabdoid Tumor | Prexasertib Monotherapy | Not specified | Complete Regression |
| Rh30 | Rhabdomyosarcoma | Prexasertib Monotherapy | Not specified | Robust Response |
(Data extracted from a study on preclinical pediatric tumor models)[3]
Table 3: In Vivo Efficacy of Prexasertib in High-Grade Serous Ovarian Cancer (HGSOC) PDX Models
| PDX Model | BRCA Status | Olaparib Response | Prexasertib Monotherapy Response |
|---|---|---|---|
| 14 HGSOC PDX Models | Various | 13 models resistant | Demonstrated antitumor activity |
(Data extracted from a study on HGSOC models)[6]
Experimental Protocols and Workflows
Bioluminescence Imaging (BLI) for Tumor Burden Assessment
Bioluminescence imaging is a high-throughput and sensitive method for longitudinally monitoring tumor growth in response to Prexasertib treatment. This technique requires the use of tumor cell lines that have been genetically engineered to express a luciferase enzyme.
Caption: Experimental workflow for in vivo bioluminescence imaging.
Detailed Protocol for Bioluminescence Imaging:
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Implant tumor cells stably expressing firefly luciferase subcutaneously or orthotopically.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.
-
-
D-luciferin Preparation:
-
Prepare a stock solution of D-luciferin potassium salt in sterile phosphate-buffered saline (PBS) at a concentration of 15 mg/mL.
-
-
Imaging Procedure:
-
Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute systemically.
-
Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images. Optimize acquisition settings (e.g., exposure time, binning) and maintain consistency throughout the study.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw a region of interest (ROI) around the tumor.
-
Quantify the bioluminescent signal within the ROI, typically expressed as total flux (photons/second).
-
Monitor tumor response by comparing the bioluminescent signal in Prexasertib-treated mice to that in vehicle-treated controls over time.
-
Positron Emission Tomography (PET) for Proliferation and DNA Damage Response
PET is a functional imaging modality that utilizes radiotracers to visualize and quantify biological processes in vivo. For assessing the response to Prexasertib, PET imaging with specific tracers can provide insights into changes in tumor cell proliferation and the DNA damage response.
-
18F-FLT (3'-deoxy-3'-[18F]fluorothymidine): A marker of cellular proliferation. A decrease in 18F-FLT uptake can indicate a cytostatic effect of Prexasertib.[7]
-
18F-FDG (2-deoxy-2-[18F]fluoro-D-glucose): A marker of glucose metabolism, which is often elevated in cancer cells. Changes in 18F-FDG uptake can reflect alterations in tumor metabolic activity in response to treatment.
-
Radiotracers targeting DNA damage markers (e.g., γH2AX): Advanced radiotracers, such as those targeting phosphorylated histone H2AX (γH2AX), can directly visualize the DNA double-strand breaks induced by Prexasertib.[8]
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. 89Zr-PET imaging of DNA double-strand breaks for the early monitoring of response following α- and β-particle radioimmunotherapy in a mouse model of pancreatic ductal adenocarcinoma [thno.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Prexasertib Resistance in Ovarian Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Prexasertib (B560075) dimesylate in ovarian cancer models.
Frequently Asked Questions (FAQs)
Q1: My ovarian cancer cell line has developed resistance to Prexasertib. What is the most likely mechanism?
A1: The primary mechanism of acquired resistance to Prexasertib in BRCA wild-type ovarian cancer is the development of a prolonged G2 cell cycle delay.[1][2][3][4] This is often characterized by reduced activity of the CDK1/CyclinB1 complex.[1][2][3][4] This altered cell cycle state prevents the cells from prematurely entering mitosis with unreplicated DNA, thereby avoiding the mitotic catastrophe and cell death typically induced by CHK1 inhibition.[2][4]
Q2: I'm observing a sustained G2 arrest in my Prexasertib-treated cells, but they are not dying. How can I confirm this is a resistance mechanism?
A2: To confirm that a prolonged G2 delay is contributing to resistance, you can perform the following experiments:
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the percentage of cells in the G2/M phase. Compare the cell cycle profiles of your resistant line and the parental (sensitive) line with and without Prexasertib treatment. A significant accumulation of resistant cells in G2/M without a corresponding increase in apoptosis (e.g., via Annexin V staining) is indicative of this resistance mechanism.
-
Western Blot for Cell Cycle Proteins: Analyze the expression and phosphorylation status of key G2/M checkpoint proteins. In resistant cells, you may observe lower levels of CDK1 and Cyclin B1 activity.[1][2][3] Probing for phosphorylated Histone H3 (pHH3-S10), a marker of mitosis, can also be informative; resistant cells may show lower levels despite a G2/M arrest.
Q3: What are the main strategies to overcome Prexasertib resistance in my ovarian cancer models?
A3: The most promising strategies involve combination therapies. Since Prexasertib-resistant cells still have an intact CHK1-mediated inhibition of homologous recombination (HR) repair, they become sensitized to agents that cause DNA double-strand breaks.[1][2][3] Key strategies include:
-
Combination with DNA Damaging Agents: Agents like gemcitabine (B846) or hydroxyurea (B1673989) can be effective in combination with Prexasertib in resistant cells.[1][2][3]
-
Combination with PARP Inhibitors (PARPis): Combining Prexasertib with a PARP inhibitor, such as olaparib, is a well-supported strategy.[5][6] This approach is particularly relevant for overcoming resistance to PARP inhibitors themselves and has shown preliminary clinical activity in patients who have progressed on a PARPi.[5][7]
-
Targeting the ATR/WEE1 Pathway: Inhibitors of ATR or WEE1 can also be used in combination to disrupt the cell cycle checkpoint and overcome resistance.[8][9]
Q4: My cells are BRCA-mutated and have developed resistance. Are the mechanisms and solutions the same?
A4: While the G2-delay mechanism is well-documented in BRCA wild-type models, BRCA-mutated cancers have inherent deficiencies in homologous recombination. For these, resistance to DNA damage response inhibitors like Prexasertib or PARP inhibitors can be more complex. However, the strategy of combining Prexasertib with a PARP inhibitor has shown preliminary clinical activity in BRCA-mutant patients who had previously progressed on a PARP inhibitor.[5][7] The combination works to compromise replication fork stability and HR proficiency, re-sensitizing the cells to PARP inhibition.[5]
Troubleshooting Guides
Problem 1: Decreased efficacy of Prexasertib monotherapy in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Confirm resistance by re-evaluating the IC50 value using a cell viability assay (e.g., MTS, XTT). An IC50 shift of >10-fold is a strong indicator. |
| Altered Cell Cycle Checkpoint | Perform cell cycle analysis (See FAQ 2). Observe for a G2/M accumulation without apoptosis. |
| Experimental Variability | Ensure consistency in cell passage number, seeding density, and drug preparation. Use a fresh aliquot of Prexasertib from a trusted supplier. |
| Solution | Action: Introduce a combination therapy. Based on preclinical data, co-treatment with a PARP inhibitor (olaparib) or a DNA damaging agent (gemcitabine) is recommended.[1][2][5] Start with a dose-response matrix to identify synergistic concentrations. |
Problem 2: Inconsistent results in combination therapy experiments (Prexasertib + PARPi).
| Possible Cause | Suggested Solution |
| Sub-optimal Dosing or Scheduling | The timing and concentration of each drug are critical. Determine the IC50 of each drug individually first. Then, design a synergy experiment using a checkerboard titration (e.g., 5x5 matrix of concentrations) and calculate synergy scores (e.g., Bliss, Loewe, or Chou-Talalay method). |
| Incorrect Assessment of Synergy | Ensure you are using appropriate endpoints. Assess not only cell viability but also markers of DNA damage (γ-H2AX) and apoptosis (cleaved PARP, cleaved Caspase-3) by Western blot or immunofluorescence.[5] |
| Cell Line Specific Effects | The degree of synergy can be cell-line dependent. Test the combination in multiple ovarian cancer cell lines with different genetic backgrounds (e.g., BRCA wild-type vs. mutant, platinum-sensitive vs. resistant). |
| Solution | Action: Standardize the experimental workflow. Treat with Prexasertib and the PARP inhibitor concurrently for 48-72 hours before assessing the endpoint. Analyze pharmacodynamic markers like RAD51 foci formation, which should be reduced by the combination.[5][7] |
Quantitative Data Summary
Table 1: Clinical Response to Prexasertib in Recurrent Ovarian Cancer
| Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
|---|---|---|---|---|
| Platinum-Resistant (Cohorts 1-3) | Prexasertib Monotherapy | 12.1% | 37.1% | [10][11] |
| Platinum-Refractory (Cohort 4) | Prexasertib Monotherapy | 6.9% | 31.0% | [10][11] |
| HGSOC without BRCA mutations | Prexasertib Monotherapy | 33% | - | [12] |
| BRCA-mutant, PARPi-resistant HGSOC | Prexasertib + Olaparib | 22% (4/18 patients) | - | [7] |
HGSOC: High-Grade Serous Ovarian Carcinoma
Key Experimental Protocols
Cell Viability (MTS/XTT) Assay for IC50 Determination
-
Cell Seeding: Seed ovarian cancer cells (parental and resistant) in 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of Prexasertib in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the drug dilutions (including a vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS or XTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm (MTS) or 450 nm (XTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Western Blot for DNA Damage and Cell Cycle Markers
-
Cell Lysis: Treat cells with the desired concentrations of Prexasertib +/- other inhibitors for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-CHK1, CHK1, γ-H2AX, Cyclin B1, CDK1, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of acquired Prexasertib resistance in ovarian cancer.
Caption: Experimental workflow for overcoming Prexasertib resistance.
References
- 1. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 9. mdpi.com [mdpi.com]
- 10. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bionews.com [bionews.com]
Off-target effects of Prexasertib dimesylate in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Prexasertib (B560075) dimesylate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Prexasertib?
Prexasertib is a potent, ATP-competitive small-molecule inhibitor of checkpoint kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase involved in cell cycle checkpoint control and DNA damage repair.[1][2] By inhibiting CHK1, Prexasertib prevents the repair of damaged DNA, leading to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells.[1][3] This disruption of DNA replication and repair processes can lead to a phenomenon known as "replication catastrophe" and cell death.[4]
Q2: What are the known off-target effects of Prexasertib?
While Prexasertib is highly selective for CHK1, it has been shown to inhibit other kinases at higher concentrations. The primary off-target kinases identified are Checkpoint Kinase 2 (CHK2) and Ribosomal S6 Kinase 1 (RSK1).[5] However, studies in neuroblastoma models suggest that the therapeutic effects of Prexasertib are primarily due to CHK1 inhibition, and it is unlikely that off-target effects are the main drivers of its anti-tumor activity.[6]
Q3: What are the common toxicities observed with Prexasertib in preclinical models?
The most frequently reported toxicities associated with Prexasertib in preclinical and clinical studies are hematologic.[7] These include:
-
Neutropenia (a decrease in neutrophils)[7]
-
Leukopenia (a decrease in white blood cells)[7]
-
Anemia (a decrease in red blood cells)[7]
These toxicities are considered on-target effects related to the role of CHK1 in the cell cycle of hematopoietic progenitor cells.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis in non-target cells.
-
Possible Cause: The concentration of Prexasertib may be too high, leading to off-target kinase inhibition and broader cellular stress.
-
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response curve to determine the lowest effective concentration that induces apoptosis in your target cancer cells while minimizing effects on non-target cells.
-
Assess Off-Target Kinase Activity: If possible, perform kinase profiling assays to determine the activity of known off-target kinases like CHK2 and RSK1 at the concentrations used in your experiments.
-
Control for Solvent Effects: Ensure that the vehicle control (e.g., DMSO) is used at a concentration that does not induce toxicity.
-
Issue 2: Inconsistent results in cell viability or apoptosis assays.
-
Possible Cause: Variations in cell culture conditions, drug preparation, or assay timing can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment.
-
Fresh Drug Preparation: Prepare fresh dilutions of Prexasertib from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Optimize Assay Timing: The induction of apoptosis and changes in cell viability are time-dependent. Perform a time-course experiment to identify the optimal time point for your specific cell line and experimental conditions.
-
Issue 3: Difficulty interpreting cell cycle analysis data.
-
Possible Cause: Prexasertib's mechanism of action can lead to complex changes in cell cycle distribution, including S-phase arrest and abrogation of the G2/M checkpoint.[5][9]
-
Troubleshooting Steps:
-
Include Proper Controls: Use untreated and vehicle-treated cells as negative controls. If combining Prexasertib with a DNA-damaging agent, include a control for the DNA-damaging agent alone.
-
Analyze Multiple Time Points: Assess cell cycle distribution at various time points after treatment to capture the dynamics of cell cycle arrest and subsequent apoptosis.
-
Correlate with Other Markers: Combine cell cycle analysis with markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, Annexin V) to get a more complete picture of the cellular response.[3][9]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Prexasertib
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) |
| CHK1 | <1 | 0.9 |
| CHK2 | 8 | - |
| RSK1 | 9 | - |
| Other Targets | >35 | - |
Data sourced from King et al., Mol Cancer Ther. 2015; 14(9):2004-2013.[10]
Experimental Protocols
1. Western Blotting for DNA Damage and Apoptosis Markers
-
Objective: To assess the levels of key proteins involved in the DNA damage response (γH2AX) and apoptosis (cleaved PARP).
-
Methodology:
-
Cell Lysis: After treatment with Prexasertib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of Prexasertib on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Prexasertib or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[3]
-
Luminescent Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cell Collection: After treatment, harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. fda.gov [fda.gov]
Technical Support Center: Prexasertib Dimesylate In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Prexasertib dimesylate in in vitro experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Prexasertib is a potent and selective, ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1][2][3] CHK1 is a critical serine/threonine kinase that regulates the DNA damage response (DDR) and cell cycle checkpoints, particularly the G2/M and intra-S checkpoints.[3][4] By inhibiting CHK1, Prexasertib prevents the cell from arresting its cycle to repair DNA damage.[1] This forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "replication catastrophe," which results in double-stranded DNA breaks and ultimately, programmed cell death (apoptosis).[5][6] This mechanism is particularly effective in cancer cells with a dysfunctional p53-mediated G1 checkpoint, as they are highly reliant on the CHK1-regulated G2/M checkpoint for survival.[7][8]
Q2: What is a recommended starting concentration range for Prexasertib in cell culture?
A2: The effective concentration of Prexasertib is highly dependent on the cell line. However, a common starting point for dose-response experiments is a range of 1 nM to 100 nM .[9] Many cancer cell lines, particularly those in high-grade serous ovarian cancer and acute lymphoblastic leukemia, show sensitivity with IC50 values in the low nanomolar range (1-100 nM).[10][11] For resistant cell lines, concentrations up to 1000 nM (1 µM) may be required to observe an effect.[12] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental duration (e.g., 24, 48, or 72 hours).
Q3: How does Prexasertib treatment typically affect the cell cycle profile?
A3: As a CHK1 inhibitor, Prexasertib abrogates the S and G2/M checkpoints. Consequently, treatment typically leads to a significant increase in the proportion of cells in the S phase and a corresponding decrease in the G1 and G2/M phases.[9][11] This is because the drug prevents the slowing of DNA replication and the arrest in G2 that would normally occur in response to DNA damage or replication stress, forcing cells to continue through the cell cycle.[5] This effect can be quantified using flow cytometry after staining with a DNA-intercalating dye like Propidium Iodide.
Q4: How can I confirm that Prexasertib is engaging its target (CHK1) in my cells?
A4: Target engagement can be verified using Western blotting. The most direct method is to measure the autophosphorylation of CHK1 at Serine 296 (p-CHK1 S296), which is a marker of CHK1 activation. Effective inhibition by Prexasertib will lead to a decrease in p-CHK1 (S296) levels .[5][13] Additionally, you can assess downstream markers of DNA damage. Inhibition of CHK1 leads to unresolved replication stress and DNA damage, which can be observed as an increase in the phosphorylation of histone H2AX at Serine 139 (γH2AX) .[5][9]
Q5: Is Prexasertib effective as a single agent or is it better in combination?
A5: Prexasertib has demonstrated efficacy as a single agent in preclinical models, particularly in cancers with high levels of endogenous DNA damage or replication stress.[7][10] However, its mechanism of action makes it a powerful sensitizer (B1316253) for DNA-damaging agents and other targeted therapies. It shows strong synergy when combined with:
-
PARP inhibitors (e.g., Olaparib): In BRCA wild-type cancers, Prexasertib can prevent the formation of RAD51 foci, a key step in homologous recombination repair, thereby inducing a "BRCA-ness" phenotype and sensitizing cells to PARP inhibition.[8][10]
-
Chemotherapeutics (e.g., Gemcitabine, Cisplatin, Clofarabine): By overriding cell cycle checkpoints, Prexasertib prevents cancer cells from repairing the DNA damage induced by chemotherapy, thus enhancing the cytotoxic effect.[9][11][13]
-
Radiation Therapy: Similar to chemotherapy, Prexasertib can enhance the cell-killing effects of radiation by preventing the repair of radiation-induced DNA double-strand breaks.[14]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High IC50 Value (Low Sensitivity) to Prexasertib Monotherapy | The cell line may possess intrinsic resistance mechanisms, such as hyperactive pro-survival signaling pathways (e.g., PI3K/AKT, MAPK/ERK) or high expression of drug efflux pumps.[15] | 1. Assess Baseline Pathway Activity: Use Western blot to check the phosphorylation status of key proteins in survival pathways (e.g., p-AKT, p-ERK).2. Test Synergistic Combinations: If a specific survival pathway is highly active, test Prexasertib in combination with an inhibitor targeting that pathway (e.g., a PI3K or MEK inhibitor).[15]3. Verify CHK1 Expression: Confirm that the cell line expresses sufficient levels of CHK1 protein. |
| Cells Develop Resistance After Prolonged Exposure | Adaptive resistance can occur through the upregulation of pro-survival signaling (e.g., PI3K/AKT/mTOR) or by altering cell cycle control mechanisms to evade mitotic catastrophe.[15] | 1. Generate a Resistant Cell Line: Culture the parental cell line with gradually increasing concentrations of Prexasertib to establish a resistant sub-line.2. Comparative Pathway Analysis: Perform Western blot or proteomic analysis on parental vs. resistant cells to identify upregulated survival pathways.3. Test Combination Therapy: Use the identified pathway alterations to select a targeted agent to combine with Prexasertib to overcome the acquired resistance. |
| Lack of Expected Synergy with a DNA-Damaging Agent or PARP Inhibitor | 1. Sub-optimal Dosing/Scheduling: The concentrations and timing of drug administration are critical for achieving synergy.2. Model-Specific Resistance: The cell model may have a unique resistance mechanism not overcome by the combination (e.g., intact DNA repair pathways unresponsive to CHK1 inhibition).[15] | 1. Perform a Dose-Matrix Assay: Test a wide range of concentrations for both Prexasertib and the combination agent. Calculate the Combination Index (CI) to quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[13]2. Verify Target Engagement: Confirm that Prexasertib is inhibiting p-CHK1 and that the combination agent is active (e.g., for PARP inhibitors, confirm PARP cleavage or for DNA damaging agents, confirm γH2AX induction).3. Analyze DNA Repair Mechanisms: For PARP inhibitor combinations, assess the status of homologous recombination by measuring RAD51 foci formation via immunofluorescence. Synergy often depends on Prexasertib's ability to disrupt this process.[8] |
| Inconsistent Results Between Experiments | 1. Compound Instability: this compound in solution may degrade if not stored properly.2. Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect drug sensitivity. | 1. Proper Stock Solution Handling: Prepare single-use aliquots of Prexasertib in DMSO and store them at -80°C.[16] Avoid repeated freeze-thaw cycles.2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase at the start of the experiment. |
Data Presentation
Table 1: Representative IC50 Values of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | 48h | [9] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 28.5 | 48h | [9] |
| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | 48h | [9] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 54.2 | 48h | [9] |
| Various | High-Grade Serous Ovarian Cancer | 1 - 10 | 3-6 days | [10] |
| SUIT-2 | Pancreatic Cancer | 30.8 | 72h | [13] |
| U-2 OS | Osteosarcoma | ~4 | 24h (for cell cycle effect) | [5] |
Note: IC50 values can vary between laboratories due to different assay conditions (e.g., cell density, assay type, specific lot of drug).
Experimental Protocols
1. Cell Viability (IC50 Determination) Assay
-
Objective: To determine the concentration of Prexasertib that inhibits cell growth by 50%.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000–5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Prexasertib.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/XTT assay.[10]
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the normalized viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[17]
-
2. Western Blot for Target Engagement and DNA Damage
-
Objective: To assess the inhibition of CHK1 and the induction of DNA damage.
-
Methodology:
-
Treatment: Culture cells to ~70-80% confluency in 6-well plates and treat with Prexasertib (e.g., at the IC50 concentration) and a vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Chk1 (Ser296)
-
Total Chk1
-
Phospho-Histone H2A.X (Ser139) (γH2AX)
-
β-actin or GAPDH (as a loading control)
-
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Prexasertib on cell cycle phase distribution.
-
Methodology:
-
Treatment: Seed cells and treat with Prexasertib (e.g., at the IC50 concentration) for 24 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Prexasertib inhibits CHK1, abrogating DNA damage checkpoints.
Caption: Workflow for in vitro characterization of Prexasertib.
Caption: Logical flow for troubleshooting Prexasertib experiments.
References
- 1. Facebook [cancer.gov]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. This compound Datasheet DC Chemicals [dcchemicals.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting neutropenia side effect in Prexasertib clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Prexasertib (B560075) in clinical trials, with a specific focus on managing the side effect of neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is Prexasertib and what is its mechanism of action?
Prexasertib (LY2606368) is a selective, ATP-competitive inhibitor of the checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3] CHK1 is a critical serine/threonine kinase that regulates the DNA damage response (DDR) and cell cycle checkpoints.[4] By inhibiting CHK1, Prexasertib prevents the repair of damaged DNA, leading to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells.[5][6] This mechanism of action may also enhance the cytotoxicity of DNA-damaging agents.[5]
Q2: Why is neutropenia a common side effect of Prexasertib?
Neutropenia, a decrease in the number of neutrophils, is a frequent and dose-limiting toxicity associated with Prexasertib.[7][8] The exact mechanism for Prexasertib-induced neutropenia is not fully elucidated but is thought to be related to the critical role of CHK1 in regulating the cell cycle and maintaining genomic integrity of hematopoietic progenitor cells in the bone marrow. By disrupting the normal cell cycle progression of these rapidly dividing cells, Prexasertib can lead to a reduction in the production of mature neutrophils.
Q3: What is the reported incidence of neutropenia in clinical trials with Prexasertib?
Neutropenia is one of the most common hematologic toxicities observed with Prexasertib treatment. Several clinical trials have reported high rates of grade 3/4 neutropenia. Prophylactic use of granulocyte colony-stimulating factor (G-CSF) is often recommended to manage this side effect and avoid dose reductions or treatment delays.[9]
Data Presentation
Table 1: Incidence of Neutropenia in Prexasertib Clinical Trials
| Clinical Trial / Cohort | Cancer Type | Prexasertib Dose and Schedule | Incidence of All-Grade Neutropenia (%) | Incidence of Grade 3/4 Neutropenia (%) | Febrile Neutropenia (%) | Reference |
| Phase II (NCT03414047) | Ovarian Cancer | Not Specified | Not Specified | Among most common treatment-related adverse events | Not Specified | [10] |
| Phase Ib | Squamous Cell Carcinoma | 105 mg/m² IV every 14 days | Not Specified | 71% (Grade 4) | Not Specified | [7] |
| Phase Ib (Combination with Cisplatin) | Advanced Cancer | 80 mg/m² (MTD) with Cisplatin | 73.0% | 66.7% | Not Specified | [11][12] |
| Phase II (NCT02203513) | Triple-Negative Breast Cancer | 105 mg/m² IV every 2 weeks | Not Specified | 88.9% (afebrile) | Not Specified | [9] |
| Phase I (ADVL1515) | Pediatric Solid Tumors | 80-150 mg/m² IV on days 1 and 15 of a 28-day cycle | Not Specified | 100% | Not Specified | [13] |
| Phase Ib (Combination with Samotolisib) | Solid Tumors | 105 mg/m² IV every 14 days with Samotolisib | 94.3% (Leukopenia/Neutropenia) | Not Specified | Not Specified | [7] |
| Phase I (Combination with Ralimetinib) | Advanced Cancer | 60 mg/m² IV on days 1 and 15 of a 28-day cycle with Ralimetinib (B1684352) | Not Specified | Most common ≥Grade 3 AE | Reported | [14] |
Experimental Protocols
Protocol 1: Monitoring for Prexasertib-Induced Neutropenia
Objective: To outline the procedure for monitoring absolute neutrophil count (ANC) in patients undergoing treatment with Prexasertib.
Materials:
-
Standard equipment for phlebotomy
-
EDTA collection tubes
-
Automated hematology analyzer
Procedure:
-
Baseline Assessment: A complete blood count (CBC) with differential should be performed at baseline before initiating Prexasertib treatment to determine the patient's starting ANC.
-
On-Treatment Monitoring:
-
Perform a CBC with differential prior to each dose of Prexasertib.
-
During the first two cycles, it is recommended to perform a CBC with differential twice weekly to characterize the neutrophil nadir for each patient. Neutrophil counts typically nadir around day 8 of a 14-day cycle.[15]
-
For subsequent cycles, the frequency of monitoring can be adjusted based on the patient's prior cycle nadir and clinical status, but should be no less than weekly.
-
-
Unscheduled Assessments: Perform a CBC with differential immediately if a patient presents with signs or symptoms of infection, such as fever (a single temperature of >38.3°C or a sustained temperature of ≥38°C for more than one hour).[16][17]
-
Data Recording: All ANC values, along with the date and time of collection, should be meticulously recorded in the patient's electronic health record and the clinical trial database.
Protocol 2: Prophylactic Administration of G-CSF
Objective: To provide a standardized approach for the prophylactic use of Granulocyte-Colony Stimulating Factor (G-CSF) to mitigate Prexasertib-induced neutropenia.
Agents:
-
Filgrastim (short-acting G-CSF)
-
Pegfilgrastim (long-acting G-CSF)
Procedure for Primary Prophylaxis (for patients at high risk of febrile neutropenia, >20%): [18][19]
-
Patient Evaluation: Assess the patient's overall risk for febrile neutropenia based on the chemotherapy regimen, prior treatment history, and comorbidities.[20]
-
G-CSF Selection and Dosing:
-
Timing of Administration:
-
Duration of Filgrastim Administration:
-
Continue daily injections of Filgrastim until the ANC has recovered to a stable and acceptable level (e.g., >1.0 x 10⁹/L on two consecutive days).[23]
-
Troubleshooting Guide
Q4: A patient on a 14-day Prexasertib cycle has an ANC of 0.8 x 10⁹/L (Grade 3 neutropenia) on Day 8. What should be the course of action?
-
Assess for signs of infection: Immediately evaluate the patient for fever, chills, sore throat, or any other signs of infection.
-
Patient education: Advise the patient to be vigilant for signs of infection and to seek immediate medical attention if they develop a fever.
-
Increase monitoring: Increase the frequency of CBC monitoring to daily or every other day until the ANC begins to recover.
-
Consider G-CSF: If not already on prophylactic G-CSF, initiation of therapeutic G-CSF (Filgrastim 5 mcg/kg/day) can be considered to shorten the duration of severe neutropenia, especially in high-risk patients.[19]
-
Dose modification for the next cycle: If the Grade 3 neutropenia is prolonged or if there are recurrent episodes, consider a dose reduction of Prexasertib for the subsequent cycle as per the clinical trial protocol.
Q5: A patient develops febrile neutropenia (fever >38.3°C and ANC <0.5 x 10⁹/L). How should this be managed?
Febrile neutropenia is a medical emergency requiring immediate intervention.[24]
-
Hospitalization: The patient should be admitted to the hospital for evaluation and treatment.
-
Cultures and Investigations: Obtain blood cultures from both a peripheral vein and any indwelling central venous access device. Other cultures (e.g., urine, sputum) and imaging (e.g., chest X-ray) should be performed as clinically indicated.
-
Empiric Antibiotics: Immediately initiate broad-spectrum intravenous antibiotics that cover pseudomonas.[25] The choice of antibiotics should be guided by local institutional guidelines and the patient's clinical status.
-
G-CSF Administration: Administer G-CSF (if not already given) to accelerate neutrophil recovery.[26]
-
Prexasertib Dose Interruption: The current cycle of Prexasertib should be held. Future doses should be delayed until the neutropenia and infection have resolved. A dose reduction for subsequent cycles is strongly recommended.
Q6: When should a dose reduction of Prexasertib be considered due to neutropenia?
A dose reduction of Prexasertib should be considered in the following situations, in accordance with the specific clinical trial protocol:
-
Following an episode of febrile neutropenia.
-
In cases of Grade 4 neutropenia (ANC < 0.5 x 10⁹/L) that is prolonged (typically lasting more than 7 days).
-
If neutropenia results in a delay of the next scheduled treatment cycle.
-
Recurrent episodes of Grade 3 neutropenia that are of clinical concern to the investigator.
Mandatory Visualizations
Caption: Prexasertib's mechanism of action via CHK1/CHK2 inhibition.
Caption: Workflow for monitoring neutropenia in Prexasertib trials.
Caption: Decision tree for troubleshooting Prexasertib-induced neutropenia.
References
- 1. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. fda.gov [fda.gov]
- 9. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1b Trial of Prexasertib in Combination with Standard-of-Care Agents in Advanced or Metastatic Cancer - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 1 dose-escalation study of checkpoint kinase 1 (CHK1) inhibitor prexasertib in combination with p38 mitogen-activated protein kinase (p38 MAPK) inhibitor ralimetinib in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
- 20. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 21. droracle.ai [droracle.ai]
- 22. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 23. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 24. biomedgrid.com [biomedgrid.com]
- 25. Management and Preventive Measures for Febrile Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Improving Prexasertib dimesylate solubility for cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Prexasertib dimesylate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] By inhibiting CHK1, Prexasertib disrupts the cell's ability to repair DNA damage, leading to an accumulation of damaged DNA, replication catastrophe, and ultimately, apoptosis (programmed cell death) in cancer cells.[1] It has minor activity against CHK2.
Q2: What is the primary solvent for dissolving this compound?
A2: The most common and recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solutions (in DMSO): Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: When stored properly at -80°C, a DMSO stock solution of this compound is generally stable for extended periods. However, for optimal results, it is recommended to use freshly prepared dilutions in your experiments.
Troubleshooting Guides
Issue: Precipitate Forms When Adding this compound to Cell Culture Media
This is a common issue encountered when a drug dissolved in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity can cause the compound to "crash out" or precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: The final concentration of this compound in your cell culture medium may be exceeding its solubility limit in that specific medium. Try reducing the final working concentration.
-
Optimize the Dilution Method:
-
Warm the Media: Always use cell culture medium that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution by adding a small volume of the DMSO stock to a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your culture medium.
-
Slow Addition and Mixing: Add the this compound solution (either the stock or intermediate dilution) dropwise to the pre-warmed media while gently swirling or vortexing. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Control the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also influence the solubility of the compound. It is a standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with an ideal concentration being less than 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent on the cells.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and the presence of other components like serum. Below is a summary of available solubility data.
| Solvent | Concentration | Notes |
| DMSO | ≥ 17 mg/mL | May require fresh DMSO as moisture can reduce solubility.[2] |
| Water | Insoluble | Prexasertib base is insoluble in water. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a biological safety cabinet), prepare a concentrated stock solution by dissolving the this compound powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.58 mg of this compound (Molecular Weight: 557.6 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed, serum-free media to get a 1 mM solution.
-
Add the appropriate volume of the intermediate dilution to your final volume of complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate dilution to 9.9 mL of complete medium.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
Protocol 3: Empirical Determination of Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with all supplements, e.g., 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of your this compound DMSO stock solution.
-
In a 96-well plate, add your complete cell culture medium to each well.
-
Add a small, consistent volume of each concentration from your serial dilution of the DMSO stock to the wells. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, 24 hours).
-
For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear both visually and by absorbance reading is the maximum working soluble concentration under your specific experimental conditions.
Visualizations
Signaling Pathway
Caption: CHK1 Signaling Pathway and the Action of Prexasertib.
Experimental Workflow
Caption: Workflow for Troubleshooting Prexasertib Precipitation.
References
Technical Support Center: Managing Prexasertib Dimesylate Toxicity in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prexasertib (B560075) dimesylate in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Prexasertib dimesylate?
This compound is a selective and potent inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2).[1] CHK1 is a critical protein in the DNA damage response (DDR) pathway, responsible for regulating cell cycle checkpoints, particularly the G2/M checkpoint.[2] By inhibiting CHK1, Prexasertib prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to an accumulation of DNA damage and ultimately, cell death (apoptosis).[1][3] This is particularly effective in tumors with a dysfunctional G1/S checkpoint, often due to TP53 mutations, as they become heavily reliant on the CHK1-mediated G2/M checkpoint for DNA repair.[2][4]
Q2: What are the most common toxicities observed with Prexasertib in combination therapies?
The most frequently reported treatment-related adverse events associated with Prexasertib, both as a monotherapy and in combination therapies, are hematological.[5][6][7] These include neutropenia (a low level of neutrophils), thrombocytopenia (a low platelet count), and anemia (a low red blood cell count).[5][6][8][9] Non-hematological toxicities are generally less common and of lower grade, and can include fatigue, nausea, diarrhea, and headache.[7][10]
Q3: How does the toxicity profile of Prexasertib change when used in combination with other agents?
Combining Prexasertib with other anti-cancer agents, such as PARP inhibitors (e.g., Olaparib), PI3K/mTOR inhibitors (e.g., Samotolisib), or traditional chemotherapies (e.g., cisplatin, 5-fluorouracil), can lead to overlapping and potentially exacerbated toxicities.[5][7][11] The primary concern is the potentiation of hematological adverse events.[11] Therefore, dose adjustments and careful monitoring are often necessary when using Prexasertib in combination regimens.[5][7] For instance, when combined with Olaparib, dose-limiting toxicities included Grade 3 neutropenia and febrile neutropenia, necessitating the use of attenuated doses of both agents.[11]
Troubleshooting Guides
Issue 1: Severe Hematological Toxicity (Neutropenia, Thrombocytopenia, Anemia)
Symptoms: Laboratory results showing Grade 3 or 4 neutropenia, thrombocytopenia, or anemia. Clinical signs may include fatigue, pallor, petechiae, bleeding, or signs of infection.
Possible Causes:
-
Inherent mechanism of action of Prexasertib (CHK1 inhibition affects hematopoietic stem and progenitor cells).
-
Overlapping toxicity with the combination agent.
-
Patient-specific factors (e.g., baseline bone marrow function).
Suggested Actions:
-
Dose Interruption/Reduction: Temporarily hold the administration of Prexasertib and the combination agent until blood counts recover to an acceptable level (e.g., Grade ≤ 2). Consider a dose reduction for subsequent cycles.
-
Supportive Care:
-
Neutropenia: Prophylactic use of granulocyte colony-stimulating factor (G-CSF) can be considered to mitigate the duration and severity of neutropenia.[6]
-
Anemia: Blood transfusions may be necessary for severe anemia.
-
Thrombocytopenia: Platelet transfusions may be required for severe thrombocytopenia or in cases of bleeding.
-
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to at least weekly during the initial cycles of treatment.
Issue 2: Unexpected or Severe Non-Hematological Toxicity
Symptoms: Grade 3 or 4 non-hematological adverse events such as severe fatigue, persistent nausea/vomiting, or diarrhea.
Possible Causes:
-
Drug-drug interactions leading to increased exposure to Prexasertib or the combination agent.
-
Off-target effects of the combination therapy.
-
Patient comorbidities.
Suggested Actions:
-
Symptomatic Management: Administer appropriate supportive medications (e.g., anti-emetics for nausea, anti-diarrheals for diarrhea).
-
Dose Modification: Similar to hematological toxicities, consider dose interruption or reduction of one or both agents.
-
Investigate Drug Interactions: Review all concomitant medications for potential pharmacokinetic or pharmacodynamic interactions.[12]
Data Presentation
Table 1: Common Treatment-Related Adverse Events with Prexasertib in Combination Therapy with Samotolisib [5]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Leukopenia/Neutropenia | 94.3 | - |
| Thrombocytopenia | 62.3 | - |
| Nausea | 52.8 | - |
Table 2: Grade 3/4 Treatment-Related Adverse Events with Prexasertib Monotherapy in BRCA Wild-Type Triple-Negative Breast Cancer [6]
| Adverse Event | Percentage of Patients (n=9) |
| Afebrile Neutropenia | 88.9% |
| Anemia | 33.3% |
| Thrombocytopenia | 11.1% |
Table 3: Common Treatment-Related Adverse Events with Prexasertib in Combination with Olaparib [11]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Leukopenia | 83 | 62 |
| Neutropenia | 86 | 79 |
| Thrombocytopenia | 66 | 31 |
| Anemia | 72 | 31 |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
Objective: To monitor and grade hematological adverse events during treatment with Prexasertib combination therapy.
Methodology:
-
Baseline Assessment: Collect a complete blood count (CBC) with differential prior to the initiation of therapy.
-
On-treatment Monitoring:
-
Perform CBC with differential at least once weekly for the first two cycles of therapy.
-
The frequency may be reduced to every two weeks in subsequent cycles if the patient is stable.
-
-
Grading of Toxicity: Grade hematological adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Data Analysis: Record the incidence, severity (grade), and duration of each hematological toxicity.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of Prexasertib on cell cycle distribution in cancer cell lines.[4]
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells at an appropriate density in culture plates.
-
Treat cells with Prexasertib, the combination agent, or the combination of both at various concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be expected with agents that induce DNA damage, and Prexasertib is expected to abrogate this arrest.[2][4]
Mandatory Visualizations
Caption: CHK1 Signaling Pathway and Prexasertib Inhibition.
Caption: Workflow for Managing Prexasertib-related Toxicity.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first-in-class proof-of-concept phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. go.drugbank.com [go.drugbank.com]
Why is my cell line resistant to Prexasertib dimesylate?
Welcome to the technical support center for Prexasertib (B560075) dimesylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and answer frequently asked questions regarding the use of this CHK1 inhibitor.
Troubleshooting Guide
Primary Issue: My cell line is resistant to Prexasertib dimesylate.
This guide will walk you through potential causes and solutions if your cell line is not responding to Prexasertib treatment as expected.
Question 1: Have you confirmed the identity and integrity of your cell line and the compound?
Answer: Before investigating complex biological mechanisms, it is crucial to rule out fundamental experimental issues.
-
Cell Line Authentication: Ensure your cell line is not misidentified or cross-contaminated. We recommend routine testing by a reputable service provider.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Test your cells for mycoplasma contamination.
-
Compound Viability: this compound is a selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] Confirm the proper storage and handling of the compound. Prepare fresh dilutions for each experiment to avoid degradation.
Question 2: Are you using an appropriate concentration and treatment duration?
Answer: The effectiveness of Prexasertib is dose and time-dependent.[3][4]
-
Dose-Response Curve: We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
-
Treatment Duration: Treatment times can vary. Some effects, like DNA damage induction, can be seen within hours, while apoptosis may require 24-48 hours or longer.[1][3]
Table 1: Representative IC50 Values for Prexasertib in Sensitive Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| OVCAR5 | Ovarian Cancer | 7.5 | [5] |
| OVCAR8 | Ovarian Cancer | 5.4 | [5] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | ~2-15 | [3] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~2-15 | [3] |
Question 3: Could my cell line have intrinsic or acquired resistance mechanisms?
Answer: Resistance to Prexasertib can arise from various molecular alterations. Below are some known mechanisms to investigate.
-
Cell Cycle Checkpoint Alterations:
-
Mechanism: Resistant cells, particularly in BRCA wild-type ovarian cancer, may exhibit a prolonged G2 phase delay due to reduced CDK1/CyclinB1 activity.[5][6][7] This prevents the cells from entering a catastrophic mitosis, which is a key mechanism of Prexasertib-induced cell death.
-
Troubleshooting:
-
Perform cell cycle analysis by flow cytometry to assess the distribution of cells in G1, S, and G2/M phases with and without Prexasertib treatment.
-
Analyze the expression and activity of CDK1 and Cyclin B1 via Western blot.
-
-
-
CHK1 Pathway Dysregulation:
-
Mechanism: Resistance can be mediated by the loss of CHK1 protein or activity. This can occur through the downregulation of USP1, a deubiquitinating enzyme that stabilizes CHK1, or through reduced expression of Claspin, a critical CHK1 activator.[8]
-
Troubleshooting:
-
Use Western blot to quantify the protein levels of CHK1, USP1, and Claspin in your resistant cell line compared to a sensitive control.
-
-
-
Activation of Alternative Survival Pathways:
-
Mechanism: Cells can compensate for the loss of CHK1 activity by upregulating other pro-survival signaling pathways, such as the PI3K/AKT pathway.[9] In triple-negative breast cancer, EGFR overexpression and activation can lead to resistance by inactivating the pro-apoptotic protein BAD.[10]
-
Troubleshooting:
-
Probe for the activation of key survival pathways by performing Western blots for phosphorylated AKT, and other relevant kinases.
-
In relevant cancer types, assess the expression and activation of EGFR.
-
-
-
Impaired DNA Damage Response:
-
Mechanism: While Prexasertib induces DNA double-strand breaks, resistant cells may have enhanced DNA repair mechanisms that allow them to survive the treatment.[1][11]
-
Troubleshooting:
-
Assess the level of DNA damage by staining for γH2AX, a marker of double-strand breaks, via immunofluorescence or Western blot.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective, ATP-competitive inhibitor of CHK1.[1][2] By inhibiting CHK1, it disrupts the DNA damage response, leading to the accumulation of DNA double-strand breaks and ultimately causing replication catastrophe and apoptosis in cancer cells.[1][12][13][14]
Q2: Does Prexasertib also inhibit CHK2? A2: Prexasertib is primarily a CHK1 inhibitor, but it does have some activity against CHK2, though to a lesser extent.[1][12][13]
Q3: What are the expected morphological changes in cells sensitive to Prexasertib? A3: Sensitive cells treated with Prexasertib may exhibit an increase in cell size, accumulation in the S-phase of the cell cycle, and eventually show signs of apoptosis, such as membrane blebbing and fragmentation.[1]
Q4: Can Prexasertib be used in combination with other therapies? A4: Yes, preclinical and clinical studies have explored the use of Prexasertib in combination with other agents. For instance, CHK1 inhibition can sensitize resistant cells to DNA damaging agents like gemcitabine (B846) or hydroxyurea.[5][6]
Experimental Protocols
Cell Viability Assay (e.g., MTT or similar)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with Prexasertib for the indicated time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., CHK1, p-CHK1, CDK1, Cyclin B1, p-AKT, γH2AX, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with Prexasertib for the desired time. Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: CHK1 signaling pathway and mechanism of Prexasertib action.
Caption: Workflow for troubleshooting Prexasertib resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (LY2606368 dimesylate) | CHK1抑制剂 | MCE [medchemexpress.cn]
- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prexasertib - Wikipedia [en.wikipedia.org]
- 14. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize batch-to-batch variability with Prexasertib dimesylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing batch-to-batch variability when working with Prexasertib dimesylate. By following these recommendations, users can enhance the reproducibility and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (LY2606368 dimesylate) is a selective, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1).[1][2][3] It has a high affinity for CHK1 with a Ki of 0.9 nM and an IC50 of less than 1 nM.[1][2][3] this compound also shows inhibitory activity against CHK2 and RSK1 with IC50 values of 8 nM and 9 nM, respectively.[1][2][3] Its primary mechanism of action involves inducing double-stranded DNA breakage and replication catastrophe, which ultimately leads to apoptosis in cancer cells.[1][2][3] This makes it a potent anti-tumor agent.[1][2][3]
Q2: What are the common causes of variability when working with this compound?
Batch-to-batch variability can be influenced by several factors, including:
-
Storage and Handling: Improper storage temperatures and exposure to moisture can lead to degradation of the compound.
-
Solvent Preparation: The use of fresh, high-quality solvents is critical. For example, moisture-absorbing DMSO can reduce the solubility of Prexasertib.[4][5]
-
Dissolution Procedure: Incomplete dissolution can result in inaccurate concentrations. Techniques like sonication may be necessary to ensure the compound is fully dissolved.[3]
-
Stock Solution Stability: The stability of stock solutions is time-limited. It is recommended to use freshly prepared solutions for optimal and consistent results.[2][4][6]
Q3: How should I properly store and handle this compound?
To ensure the stability and integrity of this compound, adhere to the following storage guidelines:
-
Solid Compound: Store the solid powder at 4°C under a nitrogen atmosphere for short-term storage.[1] For long-term storage, -20°C is recommended.[3] The compound should be kept in a dry, dark environment.[3]
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Q4: What are the recommended solvents for this compound?
This compound has varying solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents for preparing solutions.
-
DMSO: Soluble up to 100 mg/mL (179.34 mM), may require sonication.[3] Note that moisture-absorbing DMSO can decrease solubility.[4][5]
-
Water: Soluble up to 50 mg/mL (89.67 mM), may require sonication.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, helping to minimize experimental variability.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity between experiments | Degradation of this compound due to improper storage. | Store the solid compound and stock solutions at the recommended temperatures and protect from moisture and light.[1][3] |
| Inaccurate concentration of working solutions. | Ensure complete dissolution of the compound. Use sonication if necessary.[3] Prepare fresh working solutions for each experiment.[2][4][6] | |
| Precipitation observed in stock or working solutions | Supersaturation or solvent evaporation. | Ensure the concentration does not exceed the solubility limit. Store solutions in tightly sealed vials. |
| Use of old or wet DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[4][5] | |
| Temperature fluctuations. | Allow solutions to come to room temperature before use. If precipitation occurs upon cooling, gentle warming and vortexing may help redissolve the compound. | |
| Difficulty dissolving the compound | Insufficient mixing or low-quality solvent. | Use sonication to aid dissolution.[3] Ensure the use of high-purity, anhydrous solvents. |
| Variable results in cell-based assays | Inconsistent dosing volume or concentration. | Calibrate pipettes regularly. Perform serial dilutions carefully and consistently. |
| Cell line instability or passage number variation. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1234015-58-7 | [1] |
| Molecular Formula | C20H27N7O8S2 | [1] |
| Molecular Weight | 557.60 g/mol | [1] |
| Purity | ≥98% | [3] |
Table 2: Inhibitory Activity
| Target | IC50 / Ki | Reference |
| CHK1 | Ki: 0.9 nM, IC50: <1 nM | [1][2][3] |
| CHK2 | IC50: 8 nM | [1][2][3] |
| RSK1 | IC50: 9 nM | [1][2][3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid | 4°C | Short-term | Under nitrogen | [1] |
| Solid | -20°C | 1 year | Dry, dark | [3] |
| In Solvent | -80°C | 6 months | Under nitrogen | [1] |
| In Solvent | -20°C | 1 month | Under nitrogen | [1] |
Experimental Protocols
To ensure consistency and minimize variability, it is recommended to perform quality control checks on incoming batches of this compound. A standardized High-Performance Liquid Chromatography (HPLC) method is a reliable way to assess purity.
Protocol: Purity Assessment by HPLC
This protocol is a general guideline and may need optimization based on the specific equipment and reagents available.
-
Instrumentation and Columns:
-
Reagents and Solutions:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test batch in the same manner as the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms for the retention time and peak area of the main peak.
-
Calculate the purity of the test batch relative to the standard.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: this compound inhibits CHK1, leading to apoptosis.
Caption: Workflow for minimizing batch-to-batch variability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Acquired Resistance to CHK1 Inhibitors (Prexasertib)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to CHK1 inhibitors, with a specific focus on Prexasertib (B560075).
Troubleshooting Guides
This section addresses common issues observed during experiments with Prexasertib-resistant cells.
Issue 1: Decreased sensitivity to Prexasertib in long-term cultures.
-
Question: My cancer cell line, which was initially sensitive to Prexasertib, now shows reduced response and higher IC50 values. What could be the cause, and how can I investigate it?
-
Answer: This is a common indication of acquired resistance. Several molecular mechanisms could be responsible. Here’s a stepwise approach to troubleshoot this issue:
-
Confirm Resistance:
-
Perform a dose-response curve with Prexasertib on your resistant cell line alongside the parental (sensitive) line.
-
Experimental Protocol: Cell Viability Assay (see below).
-
Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC50 value in the resistant line compared to the parental line.
-
-
Investigate Common Resistance Pathways:
-
WEE1 Upregulation: Increased expression of WEE1 kinase can compensate for CHK1 inhibition.
-
Experimental Protocol: Western Blot for WEE1, CHK1, and pCHK1 (S345) (see below).
-
Expected Outcome: Higher WEE1 protein levels in resistant cells.
-
-
EGFR/PI3K/MAPK Pathway Activation: Upregulation of survival signaling pathways can bypass the effects of CHK1 inhibition.[1]
-
Experimental Protocol: Western Blot for key pathway proteins such as pEGFR, pAKT, and pERK (see below).
-
Expected Outcome: Increased phosphorylation of these proteins in resistant cells.
-
-
Cell Cycle Alterations: Changes in cell cycle regulators can lead to a prolonged G2 phase, preventing mitotic catastrophe.[2][3]
-
-
Explore Combination Therapies:
-
Based on your findings, you can test combination therapies to overcome resistance.
-
Experimental Protocol: Combination Index (CI) Assay using a cell viability assay (see below).
-
Expected Outcome: Synergistic cell killing (CI < 1).
-
-
Issue 2: Inconsistent Western blot results for CHK1 pathway proteins.
-
Question: I'm having trouble getting clear and consistent bands for phosphorylated CHK1 (pCHK1) and other downstream targets. What are some common troubleshooting steps?
-
Answer: Western blotting for signaling proteins, especially phosphorylated forms, can be challenging. Here are some troubleshooting tips:
-
Sample Preparation:
-
Ensure rapid cell lysis on ice with freshly prepared lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Determine protein concentration accurately to ensure equal loading.
-
-
Antibody Selection and Incubation:
-
Use antibodies validated for Western blotting and specific to the target protein and its phosphorylation site.
-
Optimize primary antibody concentration and incubation time (overnight at 4°C is often recommended for phosphospecific antibodies).
-
-
Transfer and Blocking:
-
Ensure efficient protein transfer by checking the membrane with Ponceau S staining.
-
Optimize blocking conditions (e.g., 5% BSA in TBST for phosphospecific antibodies) to reduce background noise.
-
-
Positive and Negative Controls:
-
Include a positive control cell lysate (e.g., cells treated with a DNA damaging agent to induce CHK1 phosphorylation) and a negative control (untreated cells).
-
For more detailed guidance, refer to the Western Blotting Troubleshooting Guide below.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Prexasertib?
A1: The most commonly reported mechanisms include:
-
Upregulation of WEE1 Kinase: WEE1 is a cell cycle regulator that can compensate for CHK1 inhibition, leading to G2 arrest and preventing cell death.
-
Activation of Bypass Signaling Pathways: Increased signaling through pathways like EGFR, PI3K/AKT, and MAPK can promote cell survival and proliferation, overriding the effects of Prexasertib.[1]
-
Altered Cell Cycle Control: Reduced activity of the CDK1/Cyclin B1 complex can lead to a prolonged G2 phase, allowing for DNA repair and avoidance of mitotic catastrophe.[2][3]
-
Loss of CHK1 Activity: In some cases, resistance can arise from the loss of CHK1 protein itself or reduced activity due to downregulation of upstream activators like Claspin.
Q2: Are there any known biomarkers for Prexasertib resistance?
A2: While research is ongoing, potential biomarkers include:
-
High WEE1 expression: May predict a lack of response to Prexasertib monotherapy.
-
Activation status of EGFR, AKT, and ERK: Increased phosphorylation of these proteins may indicate reliance on bypass pathways and potential resistance.
-
Low POLA1 and POLE expression: Low levels of these DNA polymerase subunits may be associated with sensitivity to single-agent CHK1 inhibitors.
Q3: What are the most promising combination strategies to overcome Prexasertib resistance?
A3: Promising combination therapies include:
-
Prexasertib + WEE1 inhibitor (e.g., MK-1775): To dually target the G2/M checkpoint.
-
Prexasertib + EGFR inhibitor (e.g., Erlotinib): To block the bypass survival signaling.[4]
-
Prexasertib + PARP inhibitor (e.g., Olaparib): To exploit deficiencies in DNA damage repair, particularly in cells with restored homologous recombination.[5][6]
-
Prexasertib + Chemotherapy (e.g., Gemcitabine): To enhance DNA damage and prevent repair.
Q4: How can I develop a Prexasertib-resistant cell line for my studies?
A4: A common method is to culture a sensitive parental cell line with gradually increasing concentrations of Prexasertib over a prolonged period (several months). Start with a concentration around the IC20 and incrementally increase the dose as the cells adapt and resume proliferation. Periodically verify the resistance phenotype by performing cell viability assays and comparing the IC50 to the parental line.
Data Presentation
Table 1: IC50 Values of Prexasertib in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Prexasertib IC50 (nM) | Reference |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | Sensitive | 6.33 | [7] |
| REH | B-cell Acute Lymphoblastic Leukemia | Less Sensitive | 96.7 | [7] |
| MX-1 | Triple-Negative Breast Cancer | Sensitive | 5.7 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Resistant | 105 | [4] |
| OVCAR5 | Ovarian Cancer | Parental (Sensitive) | 7.5 | [8] |
| OVCAR5R | Ovarian Cancer | Prexasertib-Resistant | >3000 | [8] |
| OVCAR8 | Ovarian Cancer | Parental (Sensitive) | 5.4 | [8] |
| OVCAR8R | Ovarian Cancer | Prexasertib-Resistant | >3000 | [8] |
Table 2: Synergy Data for Prexasertib Combinations
| Cell Line | Combination | Effect | Synergy Score (CI) | Reference |
| MDA-MB-231 | Prexasertib + Erlotinib | Synergistic | < 1 | [2] |
| MDA-MB-468 | Prexasertib + Erlotinib | Synergistic | < 1 | [2] |
| F3 OlaR | Olaparib + CHK1i | Synergistic | N/A | [9] |
| Brca1-/- OlaR | Olaparib + CHK1i | Synergistic | N/A | [9] |
Experimental Protocols
Cell Viability Assay
This protocol is for determining the IC50 of Prexasertib using a colorimetric assay like MTT or MTS.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of Prexasertib.
-
Remove the culture medium and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
Assay:
-
Add the viability reagent (e.g., MTT, MTS) to each well and incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of viable cells against the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot
This protocol is for analyzing the expression and phosphorylation status of proteins in the CHK1 signaling pathway.
-
Sample Preparation:
-
Treat cells with Prexasertib or other compounds as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-CHK1, anti-pCHK1, anti-WEE1, anti-pERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions within the CHK1 signaling network.
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest (the "bait" protein) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the bait protein and its suspected interacting partners (the "prey" proteins).
-
Mandatory Visualizations
Caption: Key signaling pathways involved in acquired resistance to the CHK1 inhibitor Prexasertib.
Caption: A typical experimental workflow for investigating and overcoming acquired resistance to Prexasertib.
References
- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combinations of ATR, Chk1 and Wee1 Inhibitors with Olaparib Are Active in Olaparib Resistant Brca1 Proficient and Deficient Murine Ovarian Cells [mdpi.com]
Validation & Comparative
A Comparative Guide to Prexasertib Dimesylate and Other CHK1/CHK2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinases 1 and 2 (CHK1 and CHK2) are critical serine/threonine kinases in the DNA damage response (DDR) pathway. They act as master regulators of the cell cycle, inducing temporary arrest to allow for DNA repair, thereby maintaining genomic integrity. In many cancer cells, which often have defects in other cell cycle checkpoints like the G1 checkpoint, reliance on the S and G2/M checkpoints regulated by CHK1 and CHK2 is heightened. This dependency makes CHK1 and CHK2 attractive therapeutic targets. Inhibiting these kinases can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and selective cancer cell death.
Prexasertib dimesylate (LY2606368) is a potent, ATP-competitive inhibitor of both CHK1 and CHK2.[1][2] This guide provides an objective comparison of Prexasertib with other notable CHK1/CHK2 inhibitors that have been investigated in preclinical and clinical settings, including AZD7762, MK-8776, and GDC-0575. The comparison is supported by experimental data on their biochemical potency, cellular activity, and clinical trial outcomes.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of a kinase inhibitor is a key determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values for Prexasertib and other selected CHK1/CHK2 inhibitors against their primary targets.
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Other Notable Kinase Inhibition (IC50 < 100 nM) | Selectivity (CHK2/CHK1) |
| Prexasertib (LY2606368) | ≤1 (Ki of 0.9)[3][4] | 8[3] | RSK1 (9 nM)[3] | ~8 |
| AZD7762 | 5[5][6] | 5[5][7] | CAM, Yes, Fyn, Lyn, Hck, Lck[6] | 1 |
| MK-8776 (SCH 900776) | Low nM range[8] | ~10-20 fold higher than CHK1[8] | CDK2[8] | ~10-20 |
| GDC-0575 (ARRY-575) | 1.2[9][10] | - | - | Highly Selective for CHK1 |
Preclinical and Clinical Activity
This compound (LY2606368)
Prexasertib has demonstrated broad anti-proliferative activity as a single agent in various cancer cell lines, typically with IC50 values under 50 nM in sensitive lines.[11] In preclinical models of neuroblastoma, Prexasertib induced double-strand DNA breaks and cell death.[12][13] Clinical trials have evaluated Prexasertib in a range of solid tumors. In a Phase 2 study of patients with BRCA wild-type, recurrent high-grade serous ovarian cancer, Prexasertib monotherapy showed clinical activity.[11] A Phase 1b study in patients with advanced squamous cell carcinoma (SCC) also demonstrated single-agent activity, with the most common treatment-related adverse event being grade 4 neutropenia.[5][14][15][16] In a Phase 2 trial for advanced triple-negative breast cancer (TNBC), Prexasertib monotherapy showed modest clinical efficacy.[6][10][17]
AZD7762
AZD7762 is a potent dual inhibitor of CHK1 and CHK2.[6][7] Preclinical studies showed that AZD7762 abrogates DNA damage-induced S and G2 checkpoints and enhances the efficacy of DNA-damaging agents like gemcitabine (B846).[18] In xenograft models, the combination of AZD7762 with chemotherapy led to significant tumor growth inhibition.[6] However, the clinical development of AZD7762 was terminated due to unpredictable cardiac toxicity observed in Phase 1 trials.[4][19][20][21][22]
MK-8776 (SCH 900776)
MK-8776 is a selective CHK1 inhibitor.[8] Preclinical studies demonstrated that MK-8776 enhances the cytotoxicity of DNA antimetabolites like gemcitabine.[23] In a Phase 1 clinical trial, MK-8776 was well-tolerated as a monotherapy and in combination with gemcitabine in patients with advanced solid tumors, with early signs of clinical efficacy.[18] A randomized Phase 2 trial in relapsed and refractory acute myeloid leukemia (AML) showed that while MK-8776 increased DNA damage in leukemic blasts, it did not significantly improve response rates or survival compared to cytarabine (B982) alone.[24][25]
GDC-0575 (ARRY-575)
GDC-0575 is a highly selective oral inhibitor of CHK1.[9][10][25] Preclinical studies in xenograft models showed that GDC-0575 resulted in tumor shrinkage and growth delay.[26][27] A Phase 1 clinical trial demonstrated that GDC-0575 could be safely administered as a monotherapy and in combination with gemcitabine, with preliminary anti-tumor activity observed in a variety of refractory solid tumors.[26][28]
Signaling Pathways and Experimental Workflows
CHK1/CHK2 Signaling Pathway in DNA Damage Response
Upon DNA damage, sensor proteins like ATM and ATR are activated. ATR, in response to single-strand breaks or replication stress, primarily phosphorylates and activates CHK1. ATM, activated by double-strand breaks, primarily activates CHK2.[7][29] Activated CHK1 and CHK2 then phosphorylate downstream targets, such as CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. Inhibition of CHK1/CHK2 disrupts this process, forcing cells with damaged DNA to enter mitosis, which can lead to cell death.
Caption: CHK1/CHK2 signaling pathway in response to DNA damage.
Experimental Workflow for In Vitro Kinase Inhibition Assay
This workflow outlines the general steps for determining the in vitro potency (IC50) of a CHK1/CHK2 inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Workflow for a Subcutaneous Xenograft Tumor Model
This diagram illustrates the key stages of an in vivo study to evaluate the efficacy of a CHK1/CHK2 inhibitor in a mouse xenograft model.
Caption: Workflow for a subcutaneous xenograft tumor model.
Detailed Experimental Protocols
In Vitro CHK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published methodologies.[11]
-
Reagent Preparation :
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute recombinant human CHK1 enzyme to the desired concentration in Kinase Assay Buffer.
-
Prepare a substrate solution (e.g., CHKtide peptide) and ATP solution in Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Prexasertib) in a suitable solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control.
-
Add 2 µL of the diluted CHK1 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/XTT)
This protocol describes a general method for assessing the effect of CHK1/CHK2 inhibitors on the viability of cancer cell lines.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the CHK1/CHK2 inhibitor. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT/XTT Addition :
-
For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For XTT assay : Prepare an XTT labeling mixture and add it to each well. Incubate for 2-4 hours.
-
-
Absorbance Measurement :
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of CHK1/CHK2 inhibitors.[14][15][26][29]
-
Cell Preparation :
-
Culture human cancer cells to 70-80% confluency.
-
Harvest the cells, wash with PBS, and resuspend them in a suitable medium, optionally mixed with Matrigel, at the desired concentration (e.g., 3 x 10^6 cells per injection).
-
-
Animal Inoculation :
-
Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment :
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the CHK1/CHK2 inhibitor or vehicle control according to the desired dosing schedule and route.
-
-
Monitoring and Endpoint :
-
Measure tumor dimensions with calipers regularly and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
-
Data Analysis :
-
Excise and weigh the tumors.
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the inhibitor's efficacy.
-
Tumor tissue can be further analyzed for biomarkers of drug activity (e.g., by Western blot or immunohistochemistry).
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fda.gov [fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 12. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 4.18. Western Blot Analysis [bio-protocol.org]
- 16. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Facebook [cancer.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. researchgate.net [researchgate.net]
- 22. LLC cells tumor xenograft model [protocols.io]
- 23. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. ptglab.com [ptglab.com]
- 28. researchgate.net [researchgate.net]
- 29. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prexasertib Dimesylate and Gemcitabine in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of prexasertib (B560075) dimesylate, a selective CHK1 inhibitor, and gemcitabine (B846), a standard-of-care nucleoside analog, in pancreatic cancer models. The information presented is a synthesis of data from multiple preclinical studies to offer a comparative overview of their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity.
Mechanism of Action
The anti-tumor activities of prexasertib and gemcitabine are rooted in their distinct mechanisms targeting critical cellular processes.
Prexasertib Dimesylate: As a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), prexasertib disrupts the DNA damage response (DDR) pathway.[1] Cancer cells, which often have defects in cell cycle checkpoints and high levels of replicative stress, are particularly dependent on CHK1 for survival. Inhibition of CHK1 by prexasertib abrogates DNA damage-induced cell cycle arrest, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe.[2]
Gemcitabine: Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[3] dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA replication and repair.[3]
Signaling Pathway Diagrams
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Prexasertib Dimesylate Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prexasertib (B560075) dimesylate with alternative therapeutic strategies, focusing on the validation of biomarkers that predict sensitivity to this potent CHK1/CHK2 inhibitor. Experimental data is presented to support the clinical development of Prexasertib and to offer a framework for patient stratification.
Prexasertib Dimesylate: Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, CHK2.[1][2][3] These kinases are critical regulators of the DNA damage response (DDR) pathway.[4][5] In response to DNA damage, CHK1 halts the cell cycle to allow for DNA repair.[6][7] By inhibiting CHK1, Prexasertib prevents this cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely.[8] This leads to a catastrophic cellular event known as mitotic catastrophe and subsequent apoptosis (programmed cell death).[4][8] This mechanism is particularly effective in cancer cells which often have a higher degree of genomic instability and reliance on checkpoint pathways for survival.[4][7]
Comparison with Alternative Therapies
While Prexasertib has shown monotherapy activity in certain cancers like high-grade serous ovarian cancer and squamous cell carcinoma, its clinical development has been challenged by toxicities such as neutropenia.[4][9][10] Alternative strategies often involve combination therapies to enhance efficacy and overcome resistance.
| Therapeutic Strategy | Mechanism of Action | Target Patient Population | Reported Efficacy (in relevant cancers) | Key Biomarkers |
| This compound (Monotherapy) | CHK1/CHK2 inhibitor, induces mitotic catastrophe.[3][8] | High-grade serous ovarian cancer (HGSOC), Squamous Cell Carcinoma (SCC).[9][10] | Objective Response Rate (ORR) of up to 32% in platinum-resistant HGSOC.[10] | MYC overexpression, low B-family DNA polymerase expression, high DNA-PKcs levels. |
| PARP Inhibitors (e.g., Olaparib) | Inhibits poly (ADP-ribose) polymerase, an enzyme involved in DNA repair.[1] | BRCA-mutated cancers, HGSOC.[1] | Significant improvement in progression-free survival in BRCA-mutated ovarian cancer. | BRCA1/2 mutations, Homologous Recombination Deficiency (HRD). |
| Platinum-based Chemotherapy (e.g., Cisplatin) | Forms DNA adducts, leading to DNA damage and apoptosis. | Wide range of solid tumors, including ovarian and squamous cell carcinomas. | Standard of care in many relevant cancers, but resistance is common. | Deficiencies in DNA repair pathways can increase sensitivity. |
| Anti-EGFR Therapy (e.g., Cetuximab) | Monoclonal antibody that inhibits the epidermal growth factor receptor (EGFR). | Head and neck SCC, colorectal cancer. | Improves survival in combination with radiotherapy in HNSCC. | EGFR expression, KRAS wild-type status. |
| Gemcitabine | A nucleoside analog that inhibits DNA synthesis. | Pancreatic, non-small cell lung, ovarian, and breast cancers. | Often used in combination with other agents to improve response rates. | High expression of human equilibrative nucleoside transporter 1 (hENT1). |
Validated Biomarkers for Prexasertib Sensitivity
Several biomarkers have been identified that may predict a patient's response to Prexasertib therapy. The validation of these biomarkers is crucial for patient selection in clinical trials and future clinical practice.
| Biomarker | Biological Role | Association with Prexasertib Sensitivity |
| MYC Overexpression | Transcription factor that drives cell proliferation and can induce replication stress. | Tumors with high levels of MYC expression may be more reliant on CHK1 for survival, making them more susceptible to Prexasertib.[11] |
| Low B-family DNA Polymerase Expression (POLA1, POLE, POLE2) | Essential enzymes for DNA replication. | Low levels of these polymerases may lead to increased replication stress, rendering cells more sensitive to CHK1 inhibition.[12] |
| High DNA-PKcs Levels | Catalytic subunit of the DNA-dependent protein kinase, involved in non-homologous end joining (NHEJ) DNA repair. | High expression of DNA-PKcs may indicate a reliance on specific DNA repair pathways that are synthetically lethal with CHK1 inhibition.[13] |
| Nuclear pCHK1 | The activated, phosphorylated form of CHK1. | Increased levels of nuclear phosphorylated CHK1 may indicate an activated DNA damage response and higher sensitivity to ATR and potentially CHK1 inhibitors.[14] |
Experimental Protocols
Detailed methodologies for the validation of the aforementioned biomarkers are provided below.
MYC Protein Expression by Immunohistochemistry (IHC)
Objective: To determine the expression level of MYC protein in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block or normal serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for MYC protein (e.g., clone 9E10).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: The percentage of tumor cells with positive nuclear staining and the intensity of the staining are scored by a pathologist. A pre-defined cutoff is used to classify tumors as having high or low MYC expression.[13][15][16]
B-family DNA Polymerase (POLA1, POLE, POLE2) Expression by Western Blot
Objective: To quantify the protein levels of POLA1, POLE, and POLE2 in tumor lysates.
Methodology:
-
Protein Extraction: Total protein is extracted from fresh or frozen tumor tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for POLA1, POLE, or POLE2.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the B-family DNA polymerases is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels between samples.[17][18]
DNA-PKcs Expression by Immunohistochemistry (IHC)
Objective: To assess the expression and localization of DNA-PKcs in tumor tissue.
Methodology:
The protocol is similar to the IHC protocol for MYC expression, with the following key differences:
-
Primary Antibody: A primary antibody specifically targeting DNA-PKcs is used.
-
Analysis: The scoring focuses on the intensity and percentage of nuclear staining of DNA-PKcs in tumor cells.[6][19]
Nuclear pCHK1 Localization by Immunofluorescence (IF)
Objective: To visualize and quantify the amount of activated (phosphorylated) CHK1 in the nucleus of tumor cells.
Methodology:
-
Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are mounted on slides.
-
Fixation and Permeabilization: Cells/tissues are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Non-specific binding is blocked with a solution containing serum or BSA.
-
Primary Antibody Incubation: Samples are incubated with a primary antibody specific for the phosphorylated form of CHK1 (e.g., pCHK1 Ser345).
-
Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.
-
Counterstaining: The cell nuclei are stained with a fluorescent DNA dye such as DAPI.
-
Imaging: The samples are visualized using a fluorescence microscope, and images are captured.
-
Analysis: The fluorescence intensity of pCHK1 within the DAPI-stained nuclear region is quantified using image analysis software to determine the level of nuclear pCHK1.[3][20][21][22]
Visualizations
Signaling Pathway
Caption: Prexasertib's mechanism of action in the DNA damage response pathway.
Experimental Workflow
Caption: A generalized workflow for validating predictive biomarkers.
Logical Relationships
Caption: The logical link between high replication stress and Prexasertib sensitivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Phospho-CHK1 (Ser345) Monoclonal Antibody (S.48.4) (MA5-15145) [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA PKcs Polyclonal Antibody (BS-10994R) [thermofisher.com]
- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Immunohistochemical evaluation of MYC expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of CHK1 Cellular Localization by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. docs.abcam.com [docs.abcam.com]
The Synergistic Alliance: Prexasertib Dimesylate and PARP Inhibitors in Oncology
A new frontier in cancer therapy is emerging from the strategic combination of Prexasertib dimesylate, a potent Checkpoint Kinase 1 (CHK1) inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This pairing has demonstrated significant synergistic effects in preclinical and clinical studies, offering a promising approach to overcoming treatment resistance and enhancing therapeutic efficacy, particularly in high-grade serous ovarian and triple-negative breast cancers.
The core of this synergy lies in a multi-pronged assault on cancer cell DNA damage response (DDR) pathways. PARP inhibitors function by trapping PARP enzymes on single-strand DNA breaks, which, during DNA replication, are converted into more lethal double-strand breaks.[1][2][3] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing double-strand breaks, this accumulation of damage leads to cell death—a concept known as synthetic lethality.[3][4]
However, cancer cells can develop resistance to PARP inhibitors, often by restoring their HR capabilities or stabilizing replication forks.[1][5][6] This is where this compound plays a crucial role. As a selective inhibitor of CHK1, and to a lesser extent CHK2, Prexasertib disrupts the cell's ability to arrest its cycle in response to DNA damage, preventing the necessary time for repair.[7][8] It further compromises HR repair and destabilizes replication forks, effectively reversing the primary mechanisms of PARP inhibitor resistance.[1][5][6] This dual action of inducing DNA damage and simultaneously crippling the repair machinery leads to a state of "replication catastrophe" and subsequent cancer cell apoptosis.[1][7]
Preclinical Evidence: A Symphony of Synergy
In vitro and in vivo preclinical studies have consistently highlighted the potent synergy between Prexasertib and PARP inhibitors like olaparib (B1684210). This combination has shown enhanced cancer cell killing and significant tumor growth inhibition in various cancer models, including those that have acquired resistance to PARP inhibitors.[1][5][9][10]
In Vitro Synergistic Cytotoxicity
Studies in high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) cell lines have demonstrated that the combination of Prexasertib and olaparib results in synergistic decreases in cell viability.[3][11][12] This effect is observed in both BRCA-proficient and BRCA-deficient cell lines, suggesting a broader applicability beyond cancers with inherent HR defects.[11][12] The synergy is often quantified using the Combination Index (CI), with values less than 1 indicating a synergistic interaction.[3]
| Cell Line | Cancer Type | Prexasertib IC50 (nM) | Olaparib IC50 (µM) | Combination Effect (CI < 1) | Reference |
| OVCAR3 | HGSOC (BRCA wild-type) | ~6-49 | >10 | Synergistic | [11][13] |
| OV90 | HGSOC (BRCA wild-type) | ~6-49 | >10 | Synergistic | [11][13] |
| PEO1 | HGSOC (BRCA2 mutant) | ~6-49 | <1 | Synergistic | [11][13] |
| PEO4 | HGSOC (BRCA2 mutant, olaparib-resistant) | ~6-49 | >10 | Synergistic | [11][13] |
| Multiple TNBC cell lines | TNBC | Not specified | Not specified | Synergistic | [3] |
In Vivo Tumor Growth Inhibition
The synergistic effects observed in cell lines have been successfully translated into in vivo models. In patient-derived xenograft (PDX) models of HGSOC, including those resistant to olaparib, the combination of Prexasertib and olaparib led to significant tumor growth inhibition and, in some cases, augmented the degree and durability of the response compared to either agent alone.[1][5][10]
| PDX Model | Cancer Type | Treatment | Outcome | Reference |
| DF101 | HGSOC | Prexasertib + Olaparib | Significant tumor growth inhibition | [10] |
| DF86 | HGSOC | Prexasertib + Olaparib | Significant tumor growth inhibition | [10] |
| Olaparib-resistant HGSOC | HGSOC | Prexasertib + Olaparib | Significant tumor growth inhibition | [1][5] |
| Olaparib-sensitive HGSOC | HGSOC | Prexasertib + Olaparib | Augmented degree and durability of response | [1][5] |
Clinical Validation: Early Promise in Human Trials
The compelling preclinical data paved the way for clinical investigation. A Phase 1 study of Prexasertib in combination with olaparib in patients with high-grade serous ovarian cancer and other solid tumors has shown preliminary clinical activity, particularly in BRCA-mutant HGSOC patients who had previously progressed on a PARP inhibitor.[2][7][14]
| Clinical Trial Phase | Patient Population | Recommended Phase 2 Dose (RP2D) | Common Grade 3/4 Adverse Events | Objective Response Rate (ORR) in PARPi-resistant HGSOC | Reference |
| Phase 1 (NCT03057145) | Advanced solid tumors, including HGSOC | Prexasertib 70 mg/m² IV (days 1 & 15) + Olaparib 100 mg PO BID (days 1-5 & 15-19) | Neutropenia (86%), Leukopenia (83%), Anemia (72%), Thrombocytopenia (66%) | 4 of 18 patients with BRCA1-mutant, PARP inhibitor-resistant HGSOC achieved partial responses. | [2][7][14][15] |
Pharmacodynamic analyses from patient tumor biopsies confirmed the mechanism of action, demonstrating a reduction in RAD51 foci (a marker of HR proficiency) and an increase in markers of DNA damage (γ-H2AX, pKAP1) and replication stress (pRPA) following combination treatment.[2][7][16]
Underlying Mechanisms and Signaling Pathways
The synergy between Prexasertib and PARP inhibitors is driven by their complementary effects on the DNA damage response pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability Assays (e.g., CellTiter-Glo, MTT/XTT)
Objective: To assess the cytotoxic effects of Prexasertib and PARP inhibitors, alone and in combination.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 2,000-4,000 cells/well) and allowed to adhere for 24 hours.[13][17]
-
Drug Treatment: Cells are treated with a range of concentrations of Prexasertib, a PARP inhibitor (e.g., olaparib), or the combination of both. A vehicle control (e.g., DMSO) is also included.[13][17]
-
Incubation: Plates are incubated for a specified period (e.g., 3 to 6 days).[13][17]
-
Viability Measurement:
-
CellTiter-Glo: An equal volume of CellTiter-Glo reagent is added to each well, and luminescence, which correlates with ATP levels and thus cell viability, is measured using a plate reader.[17]
-
MTT/XTT: MTT or XTT reagent is added to each well and incubated to allow for its conversion into a colored formazan (B1609692) product by metabolically active cells. A solubilization solution is then added, and the absorbance is read on a plate reader.[13][18]
-
-
Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells. Synergy is often determined using software like Combenefit, which calculates metrics such as the Combination Index (CI).[10][19][20]
Immunofluorescence for RAD51 Foci
Objective: To visualize and quantify the formation of RAD51 foci, a marker of homologous recombination repair proficiency.
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the drugs of interest.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.5% Triton X-100) to allow antibody access.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for RAD51.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA dye like DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of RAD51 foci per nucleus is counted, often with the aid of image analysis software like ImageJ.[21] A reduction in RAD51 foci formation upon treatment indicates impaired HR.[11][12]
DNA Fiber Assay
Objective: To assess the stability and progression of DNA replication forks at a single-molecule level.
Protocol:
-
Pulse Labeling: Actively replicating cells are sequentially pulse-labeled with two different thymidine (B127349) analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) followed by 5-iodo-2'-deoxyuridine (IdU).
-
Cell Lysis: Cells are harvested and lysed in a spreading buffer on a microscope slide.
-
DNA Spreading: The slides are tilted to allow the DNA to spread, creating linear DNA fibers.
-
Acid Treatment and Blocking: The DNA is denatured with acid and then blocked to prevent non-specific antibody binding.
-
Immunostaining: The CldU and IdU-labeled tracts are detected using specific primary antibodies and corresponding fluorescently labeled secondary antibodies.
-
Imaging and Measurement: The fluorescently labeled DNA fibers are visualized using a fluorescence microscope. The lengths of the CldU and IdU tracts are measured to determine replication fork speed and stability. A change in the ratio of the lengths of the two labels can indicate replication fork stalling or degradation.[10][15][22]
Conclusion and Future Directions
The synergistic combination of this compound and PARP inhibitors represents a highly promising therapeutic strategy. By inducing synthetic lethality through the dual targeting of DNA damage and repair pathways, this combination has the potential to expand the utility of PARP inhibitors to a broader patient population and overcome acquired resistance. The encouraging results from the Phase 1 clinical trial warrant further investigation in larger, randomized Phase 2 trials to definitively establish the clinical benefit of this combination. Future research should also focus on identifying predictive biomarkers to better select patients who are most likely to respond to this innovative therapeutic approach.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 11. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
Head-to-Head Comparison: Prexasertib and Other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. This guide provides a head-to-head comparison of Prexasertib, a selective inhibitor of Checkpoint Kinase 1 and 2 (CHK1/CHK2), with other key DDR inhibitors, including PARP, ATR, and WEE1 inhibitors. This comparison is supported by preclinical and clinical data to aid in the evaluation of these agents for research and drug development.
Mechanism of Action: A Multi-pronged Attack on Cancer Cell Survival
DDR inhibitors exploit the reliance of cancer cells on specific pathways to repair DNA damage and maintain genomic stability. Prexasertib's primary mechanism involves the inhibition of CHK1 and CHK2, crucial kinases that regulate cell cycle checkpoints in response to DNA damage.[1] By inhibiting CHK1/2, Prexasertib prevents cancer cells from arresting their cell cycle to repair damaged DNA, leading to an accumulation of genomic instability and ultimately, apoptotic cell death.[1]
Here is a comparative overview of the mechanisms of these DDR inhibitors:
| Inhibitor Class | Primary Target(s) | Key Cellular Consequence |
| Prexasertib (CHK1/2 Inhibitor) | CHK1, CHK2 | Abrogation of G2/M and S-phase checkpoints, leading to mitotic catastrophe. |
| PARP Inhibitors (e.g., Olaparib) | PARP1, PARP2 | Inhibition of single-strand break repair, leading to the accumulation of double-strand breaks, particularly in BRCA-mutant tumors (synthetic lethality). |
| ATR Inhibitors (e.g., Ceralasertib) | ATR | Blocks the primary sensor of replication stress, leading to replication fork collapse and DNA damage. |
| WEE1 Inhibitors (e.g., Adavosertib) | WEE1 | Promotes premature entry into mitosis by preventing the inhibitory phosphorylation of CDK1, leading to mitotic catastrophe. |
Below is a diagram illustrating the simplified signaling pathways targeted by these inhibitors.
Caption: Simplified DNA Damage Response pathways and the targets of key inhibitors.
Preclinical Performance: In Vitro and In Vivo Efficacy
Prexasertib has demonstrated potent single-agent activity and synergistic effects in combination with other DNA damaging agents in a variety of preclinical models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Prexasertib and other DDR inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | Prexasertib IC50 (nM) | Olaparib IC50 (µM) | Ceralasertib (ATR inhibitor) GI50 (µM) | Adavosertib (WEE1 inhibitor) IC50 (nM) |
| OVCAR5 | Ovarian Cancer | 7.5[2] | - | - | - |
| OVCAR8 | Ovarian Cancer | 5.4[2] | - | - | ~500[3] |
| REH | Acute Lymphoblastic Leukemia | ~10-20[4][5] | - | - | - |
| CEM | Acute Lymphoblastic Leukemia | ~5-10[4] | - | - | - |
| Jurkat | Acute Lymphoblastic Leukemia | ~5-10[4] | - | - | - |
| A549 | Lung Cancer | - | - | ~1.5[6] | - |
Note: Direct head-to-head comparisons in the same study are limited. Data is compiled from multiple sources and experimental conditions may vary.
Synergy with Other Agents
A key therapeutic strategy is the combination of DDR inhibitors to induce synthetic lethality. Prexasertib has shown strong synergy with PARP inhibitors and conventional chemotherapy.
Prexasertib and Olaparib (PARP Inhibitor) Synergy in Triple-Negative Breast Cancer (TNBC) Cells
| TNBC Cell Line | Combination Index (CI) Value | Interpretation |
| Multiple TNBC cell lines | < 1 | Synergistic[7] |
Prexasertib and Gemcitabine Synergy in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| ALL Cell Line | Synergy Score (Bliss, Loewe, HSA, ZIP) | Interpretation |
| REH, CEM, Jurkat | High | Highly Synergistic[4] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
Prexasertib Monotherapy in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Model | Treatment | Outcome |
| High-Grade Serous Ovarian Cancer | 14 HGSOC PDX models | Prexasertib | Antitumor activity across all models, including olaparib-resistant models.[8][9] |
| Pediatric Sarcomas | Desmoplastic small round cell tumor (2 models), Malignant rhabdoid tumor (1 model) | Prexasertib | Complete regression.[10] |
Prexasertib Combination Therapy in Xenograft Models
| Cancer Type | Model | Combination | Outcome |
| Triple-Negative Breast Cancer | MDA-MB-231-Met2 orthotopic xenograft | Prexasertib + Samotolisib (PI3K/mTOR inhibitor) | 24.9% tumor regression.[11] |
The following diagram illustrates a general workflow for in vivo xenograft studies.
Caption: A generalized workflow for conducting in vivo tumor xenograft studies.
Clinical Performance: Efficacy in Patients
Prexasertib has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents.
Phase II Study of Prexasertib Monotherapy in High-Grade Serous Ovarian Cancer (NCT02203513) [12][13]
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response |
| BRCA wild-type, platinum-resistant/refractory HGSOC | 24 (evaluable) | 33% (8 partial responses)[7] | 7.5 months[12][14] |
| BRCA wild-type, platinum-resistant HGSOC | 39 (evaluable) | 30.7% | 5.5 months[7][15] |
Phase I Study of Prexasertib in Combination with Olaparib (NCT03057145) [2][5][9][10]
| Patient Population | Number of Patients | Outcome |
| BRCA1-mutant, PARP inhibitor-resistant HGSOC | 18 | 4 partial responses[16] |
The most common treatment-related adverse events for Prexasertib include neutropenia, thrombocytopenia, and anemia.[16]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of DDR inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound(s) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[4][8][17][18][19]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][17]
Western Blot Analysis for DNA Damage Markers
This technique is used to detect specific proteins in a sample, such as markers of DNA damage (e.g., γH2AX) and target engagement (e.g., phospho-CHK1).
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14][15]
The following diagram illustrates the general workflow for a Western blot experiment.
Caption: A generalized workflow for Western blot analysis.
In Vivo Tumor Xenograft Study
This protocol outlines the key steps for evaluating the anti-tumor efficacy of a compound in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer the test compound(s) and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[11][20][21][22][23]
Conclusion
Prexasertib, a potent CHK1/2 inhibitor, has demonstrated significant preclinical and clinical activity, both as a monotherapy and in combination with other DNA damaging agents. Its ability to induce synthetic lethality, particularly with PARP inhibitors, highlights its potential in treating cancers with underlying DNA repair deficiencies. Head-to-head comparisons with other DDR inhibitors, such as those targeting ATR and WEE1, suggest distinct but complementary mechanisms of action that warrant further investigation in combination strategies. The data presented in this guide provide a foundation for researchers and drug developers to design and interpret studies aimed at further elucidating the therapeutic potential of Prexasertib and other DDR inhibitors in the evolving landscape of precision oncology.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination Study of Prexasertib and Olaparib in Patients With Advanced Solid Tumors [clin.larvol.com]
- 11. benchchem.com [benchchem.com]
- 12. bionews.com [bionews.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Prexasertib Dimesylate In Vivo: A Comparative Guide
Prexasertib dimesylate (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and has been a subject of extensive preclinical and clinical investigation in oncology.[1][2] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, responsible for regulating cell cycle checkpoints, DNA replication, and repair.[2][3] By inhibiting CHK1, Prexasertib disrupts normal cell cycle progression and induces DNA damage, leading to a form of programmed cell death known as replication catastrophe, particularly in cancer cells with high levels of replication stress.[1][2][4] This guide provides a comparative overview of the in vivo on-target activity of Prexasertib, supported by experimental data and protocols.
CHK1's Role in the DNA Damage Response Pathway
The DDR pathway is a complex signaling network that detects and responds to DNA damage, ensuring genomic integrity. CHK1 is a key transducer kinase in this pathway, primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA breaks and replication stress. Once activated, CHK1 phosphorylates a multitude of downstream targets to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks. Prexasertib's mechanism of action is to block this activity, leading to the accumulation of DNA damage and subsequent tumor cell death.
References
Evaluating Prexasertib's Efficacy in Tumors Resistant to PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant clinical challenge in the treatment of cancers harboring homologous recombination deficiencies, such as those with BRCA1/2 mutations. This guide provides a comprehensive evaluation of Prexasertib, a CHK1 inhibitor, as a therapeutic strategy in PARP inhibitor-resistant tumors. We compare its efficacy with alternative approaches and provide supporting experimental data and detailed protocols to inform further research and development.
Prexasertib: A Novel Approach to Overcoming PARP Inhibitor Resistance
Prexasertib is a small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response and cell cycle progression.[1][2] In the context of PARP inhibitor resistance, where cancer cells often restore homologous recombination (HR) repair or stabilize replication forks, Prexasertib offers a promising mechanism of action. By inhibiting CHK1, Prexasertib compromises both HR repair and replication fork stability, re-sensitizing resistant tumors to PARP inhibition.[3][4][5][6][7]
Preclinical Efficacy of Prexasertib
Preclinical studies have demonstrated the potent monotherapy activity of Prexasertib in PARP inhibitor-resistant high-grade serous ovarian cancer (HGSOC) models. Furthermore, the combination of Prexasertib with the PARP inhibitor Olaparib has shown synergistic effects, leading to significant tumor growth inhibition.[3][4][5][6][7]
Table 1: In Vitro Cytotoxicity of Prexasertib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | PARP Inhibitor Resistance Status | Prexasertib IC50 (nmol/L) | Olaparib IC50 (µmol/L) | Reference |
| TOV112D | Wild-Type | De novo resistant | ~5 | ~8 | [3] |
| ES2 | Wild-Type | De novo resistant | ~3 | ~6 | [3] |
| JHOS2 | BRCA1-mutant, TP53-mutant | De novo resistant | 8400 | >10 | [3] |
| UWB1.289 SYR12 | BRCA1-mutant | Acquired resistant | Not specified | >10 | [3] |
| UWB1.289 SYR14 | BRCA1-mutant | Acquired resistant | Not specified | >10 | [3] |
Table 2: In Vivo Efficacy of Prexasertib in PARP Inhibitor-Resistant HGSOC Patient-Derived Xenograft (PDX) Models
| PDX Model | BRCA1 Status | Olaparib Response | Prexasertib Monotherapy | Prexasertib + Olaparib Combination | Reference |
| DF59 | Mutated | Resistant | Significant tumor growth inhibition | Synergistic tumor growth inhibition | [3] |
| DF83 | Wild-Type | Resistant | Significant tumor growth inhibition | Synergistic tumor growth inhibition | [3] |
| 13 other models | 4 Mutated, 9 Wild-Type | Resistant | Demonstrated antitumor activity | Not specified for all | [3][4][5][6] |
Clinical Efficacy of Prexasertib in Combination with Olaparib
A Phase 1 clinical trial investigated the combination of Prexasertib and Olaparib in patients with advanced solid tumors, including a cohort of patients with BRCA1-mutant, PARP inhibitor-resistant HGSOC.[1][2][8]
Table 3: Clinical Activity of Prexasertib and Olaparib in PARP Inhibitor-Resistant HGSOC
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| BRCA1-mutant, PARP inhibitor-resistant HGSOC | 18 | 22% (4 Partial Responses) | Neutropenia, Febrile Neutropenia, Leukopenia, Thrombocytopenia, Anemia | [1][2][8] |
Comparative Analysis of Therapeutic Alternatives
Several other strategies are being explored to overcome PARP inhibitor resistance. Here, we compare Prexasertib with two prominent approaches: ATR inhibitors and immunotherapy combinations.
Table 4: Comparison of Therapeutic Strategies for PARP Inhibitor-Resistant Tumors
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy | Key Considerations |
| Prexasertib (CHK1 Inhibitor) | Compromises HR repair and replication fork stability.[1][2][3] | Preclinical: Synergistic tumor growth inhibition in PDX models.[3][4][5][6] Clinical (with Olaparib): 22% ORR in BRCA1-mutant, PARPi-resistant HGSOC.[1][2][8] | Hematologic toxicities are a notable side effect.[1][2][8] |
| ATR Inhibitors (e.g., Ceralasertib) | Target the ATR kinase, a key regulator of the DNA damage response, to induce synthetic lethality with PARP inhibition.[9] | Preclinical: Overcomes PARPi resistance in various cancer models.[10][11] Clinical (Olaparib + Ceralasertib): Promising preliminary results in a non-randomized study. | Clinical evidence is still emerging, and optimal combination strategies are under investigation. |
| WEE1 Inhibitors (e.g., Adavosertib) | Inhibit WEE1 kinase, leading to premature mitotic entry and cell death in the presence of DNA damage.[12][13] | Clinical (Adavosertib + Olaparib): ORR of 29% in PARPi-resistant ovarian cancer.[13] | Efficacy may be dependent on the specific genomic context of the tumor.[14] |
| Immunotherapy (e.g., Pembrolizumab) + PARP Inhibitor (e.g., Niraparib) | PARP inhibitors may increase tumor immunogenicity, enhancing the effect of immune checkpoint inhibitors.[15][16] | Clinical: ORR of 18-25% in platinum-resistant ovarian cancer.[15][17][18] | Response rates are still modest, and predictive biomarkers are needed.[17] |
Signaling Pathways and Experimental Workflows
Prexasertib's Mechanism of Action in PARP Inhibitor-Resistant Cells
Caption: Prexasertib inhibits CHK1, disrupting restored HR repair and replication fork stability in PARP inhibitor-resistant cells, leading to apoptosis.
Experimental Workflow: Evaluating Synergy with a Cell Viability Assay
Caption: A typical workflow for assessing the synergistic effects of Prexasertib and a PARP inhibitor on cancer cell viability using a crystal violet assay.
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is adapted from standard cell viability assay procedures.[19][20][21][22]
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Prexasertib and the PARP inhibitor of choice. Treat cells with single agents and in combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 50 µL of 0.5% crystal violet solution in 20% methanol (B129727) to each well and incubate for 20 minutes at room temperature.
-
-
Washing and Solubilization:
-
Wash the plate with water to remove excess stain.
-
Air dry the plate completely.
-
Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15 minutes.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and use a synergy model (e.g., Bliss independence or Chou-Talalay method) to evaluate the combination effect.
Immunofluorescence for RAD51 Foci
This protocol is based on established methods for visualizing RAD51 foci as a marker of homologous recombination.[23][24][25][26][27]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with drugs as required for the experiment.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus using imaging software (e.g., ImageJ). A cell is typically considered positive for RAD51 foci if it contains more than 5 foci.
-
Western Blotting for DNA Damage Response Proteins
This protocol outlines the general steps for detecting proteins involved in the DNA damage response by Western blotting.[28][29][30][31]
-
Protein Extraction:
-
Treat cells as required and harvest.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CHK1, γH2AX, PARP) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a comprehensive overview of the current evidence for Prexasertib's efficacy in PARP inhibitor-resistant tumors, offering a valuable resource for researchers and drug developers in the field of oncology. The provided data and protocols can serve as a foundation for further investigation into this promising therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition | Semantic Scholar [semanticscholar.org]
- 8. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversing regulatory safeguards: Targeting the ATR pathway to overcome PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Breast Cancer | Dual inhibition of ATR and PARP reverses acquired PARP inhibitor resistance in triple negative breast cancer | springermedicine.com [springermedicine.com]
- 12. Cell Cycle Checkpoints and Beyond: Exploiting the ATR/CHK1/WEE1 Pathway for the Treatment of PARP Inhibitor–Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Identification of a Molecularly-Defined Subset of Breast and Ovarian Cancer Models that Respond to WEE1 or ATR Inhibition, Overcoming PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunotherapy/PARP inhibitor combination produces ovarian cancer remissions at much higher rate than either drug alone, phase I/II clinical trial shows [dana-farber.org]
- 16. Adding PARP Inhibitor to Immune Checkpoint Blockade Improves Responses in Ovarian Cancer with BRCA Mutations - The Oncology Pharmacist [theoncologypharmacist.com]
- 17. New research shows which ovarian cancer patients won't benefit from immune-PARP combo - ecancer [ecancer.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. researchgate.net [researchgate.net]
- 20. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. clyte.tech [clyte.tech]
- 23. benchchem.com [benchchem.com]
- 24. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]
- 25. Immunofluorescence staining and automatic nuclear foci quantification [bio-protocol.org]
- 26. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
Independent Validation of Prexasertib Dimesylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prexasertib (B560075) dimesylate's performance with alternative therapeutic strategies, supported by experimental data from various independent clinical and preclinical studies. The findings from multiple published sources are summarized to offer a consolidated view of its efficacy, safety, and mechanism of action.
Overview of Prexasertib Dimesylate
This compound (LY2606368) is a selective, second-generation inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1] These kinases are crucial components of the DNA damage response (DDR) pathway, which, when activated by DNA damage, halt the cell cycle to allow for repair.[1] By inhibiting CHK1 and CHK2, Prexasertib prevents this cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[1]
Independent Validation of Clinical Efficacy: Monotherapy Findings
Multiple clinical trials have independently evaluated the efficacy of Prexasertib monotherapy in various advanced cancers. The results from these studies provide a collective validation of its anti-tumor activity.
Recurrent Ovarian Cancer
A phase 2 multicenter trial (NCT03414047) investigated Prexasertib in patients with platinum-resistant or refractory high-grade serous ovarian cancer. The study was divided into four cohorts based on BRCA mutation status and prior lines of therapy. The overall response rate (ORR) in platinum-resistant patients (Cohorts 1-3) was 12.1%, with a disease control rate (DCR) of 37.1%. In the platinum-refractory cohort, the ORR was 6.9% with a DCR of 31.0%. Another phase 2 study in heavily pretreated BRCA mutant HGSOC patients showed an 11% response rate.[2]
Advanced Squamous Cell Carcinoma
A phase 1b study (NCT01115790) evaluated Prexasertib in patients with advanced squamous cell carcinomas (SCC) across different primary sites.[3] In patients with SCC of the anus, the overall response rate (ORR) was 15%, with a median progression-free survival (PFS) of 2.8 months.[3][4] For patients with SCC of the head and neck (SCCHN), the ORR was 5%, with a median PFS of 1.6 months.[3][4] In squamous non-small cell lung cancer (sqNSCLC), the median PFS was 3.0 months.[3][4] The clinical benefit rate (complete response, partial response, or stable disease) at 3 months was 23% for anal SCC, 28% for SCCHN, and 44% for sqNSCLC.[4]
Pediatric Solid Tumors
A phase 1 study (ADVL1515) in pediatric patients with recurrent or refractory solid tumors, including central nervous system (CNS) tumors, established a recommended phase 2 dose (RP2D) of 150 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle.[5] While no objective responses were observed in this heavily pretreated population, stable disease was achieved in three patients.[5] Preclinical studies in pediatric cancer models have shown high sensitivity to Prexasertib in vitro, with EC50 values in the low nanomolar range across various histologies.[1]
| Clinical Trial Identifier | Cancer Type | Key Efficacy Metric | Result | Citation |
| NCT03414047 | Platinum-Resistant Ovarian Cancer | Overall Response Rate (ORR) | 12.1% | |
| NCT03414047 | Platinum-Refractory Ovarian Cancer | Overall Response Rate (ORR) | 6.9% | |
| Phase 2 (Lee et al.) | BRCA Mutant Recurrent HGSOC | Response Rate (RR) | 11% | [2] |
| NCT01115790 | Squamous Cell Carcinoma of the Anus | Overall Response Rate (ORR) | 15% | [3][4] |
| NCT01115790 | Squamous Cell Carcinoma of the Head and Neck | Overall Response Rate (ORR) | 5% | [3][4] |
| NCT01115790 | Squamous Non-Small Cell Lung Cancer | Median Progression-Free Survival | 3.0 months | [3][4] |
| ADVL1515 (Phase 1) | Pediatric Solid Tumors | Best Overall Response | Stable Disease | [5] |
Comparison with Other Alternatives
Direct head-to-head clinical trials of Prexasertib monotherapy against other single agents are limited. However, preclinical data and combination therapy trials provide insights into its comparative performance.
Preclinical Comparison with Gemcitabine
In preclinical models of pancreatic cancer, Prexasertib has been evaluated in comparison to the standard-of-care agent gemcitabine. While direct comparative efficacy data is not available in a tabulated format from the search results, studies have focused on the synergistic effects of combining Prexasertib with gemcitabine, suggesting that Prexasertib can enhance the anti-tumor activity of standard chemotherapy.
Combination with Standard-of-Care Chemotherapy
A Phase 1b trial investigated Prexasertib in combination with several standard-of-care agents.[6]
-
With Cisplatin (B142131): The maximum tolerated dose (MTD) of Prexasertib was 80 mg/m² when combined with cisplatin (75 mg/m²). The overall objective response rate (ORR) in this combination was 12.7%.[6]
-
With Cetuximab: The MTD of Prexasertib was 70 mg/m² in combination with cetuximab (500 mg/m²), with an ORR of 4.9%.[6]
-
With 5-Fluorouracil: The MTD of Prexasertib was 40 mg/m² with an ORR of 12.5%.[6]
Combination with PARP Inhibitors in Ovarian Cancer
Preclinical studies have demonstrated that Prexasertib can sensitize high-grade serous ovarian cancer models to PARP inhibitors. This is a promising strategy, particularly in PARP inhibitor-resistant tumors.
| Combination Therapy | Cancer Type | Key Efficacy Metric | Result | Citation |
| Prexasertib + Cisplatin | Advanced/Metastatic Cancer | Overall Response Rate (ORR) | 12.7% | [6] |
| Prexasertib + Cetuximab | Advanced/Metastatic Cancer | Overall Response Rate (ORR) | 4.9% | [6] |
| Prexasertib + 5-Fluorouracil | Advanced/Metastatic Cancer | Overall Response Rate (ORR) | 12.5% | [6] |
Safety and Tolerability
Across multiple independent studies, the safety profile of Prexasertib has been consistent. The most common treatment-related adverse events are hematologic.
| Adverse Event (Grade 3/4) | Frequency in Monotherapy (SCC Cohorts) | Frequency in Combination (with Cisplatin) | Frequency in Japanese Patients (Phase 1) | Frequency in Pediatric Patients (Phase 1) | Citation |
| Neutropenia | 71% (Grade 4) | 66.7% | 50.0% (Grade 4) | 100% | [3][5][6][7] |
| Leukopenia | - | 73.0% (any grade) | 33.3% (Grade 4) | 68% | [5][6][7] |
| Thrombocytopenia | - | - | 8.3% (Grade 4) | 24% | [5][7] |
| Anemia | - | - | 8.3% (Grade 4) | 12% | [5][7] |
| Febrile Neutropenia | 12% | - | 8.3% (Grade 3/4) | - | [3][7] |
Experimental Protocols
Clinical Trial Methodologies
-
Patient Population: Clinical trials have enrolled patients with advanced, metastatic, or recurrent cancers who have typically received prior therapies.[3][5] Specific inclusion criteria varied by study but generally required adequate organ function.[3][5]
-
Dosing and Administration: In monotherapy studies, a common dosage for Prexasertib was 105 mg/m² administered as a 1-hour intravenous infusion on day 1 of a 14-day cycle or on days 1 and 15 of a 28-day cycle.[3][5]
-
Efficacy Assessment: Tumor responses were primarily evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[8]
-
Safety Assessment: Adverse events were graded according to the National Cancer Institute-Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.[3]
Preclinical Study Methodologies
-
In Vitro Proliferation Assays: The anti-proliferative activity of Prexasertib was assessed in various cancer cell lines, with EC50 values determined to quantify potency.[1]
-
Western Blot Analysis: To investigate the mechanism of action, western blotting was used to measure the levels of key proteins involved in the DNA damage response and cell cycle regulation following Prexasertib treatment.[1]
-
Xenograft Models: The in vivo anti-tumor activity of Prexasertib, both as a single agent and in combination with other drugs, was evaluated in cell line-derived (CDX) and patient-derived xenograft (PDX) mouse models.[1]
Visualizing the Mechanism and Workflow
Prexasertib's Mechanism of Action: CHK1/2 Inhibition
Caption: Prexasertib inhibits CHK1/2, preventing DNA damage-induced cell cycle arrest.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of Prexasertib's anti-tumor activity.
Logical Relationship of Clinical Trial Endpoints
Caption: Relationship between treatment and key endpoints in clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Prexasertib Dimesylate: A Comparative Guide for Clinical Research
An objective analysis of Prexasertib (B560075) dimesylate's performance in clinical trials, offering a comparative perspective for researchers, scientists, and drug development professionals.
Prexasertib dimesylate (LY2606368), a selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), has been investigated in numerous clinical trials for its potential as an anticancer agent.[1][2] By targeting the DNA damage response (DDR) pathway, Prexasertib induces synthetic lethality in cancer cells with specific genetic vulnerabilities, leading to apoptosis.[1][3] This guide provides a meta-analysis of available clinical trial data, comparing the efficacy and safety of Prexasertib as a monotherapy and in combination with other agents across various cancer types.
Mechanism of Action: Targeting the DNA Damage Response
Prexasertib functions as an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][3] These kinases are crucial regulators of the cell cycle and DNA repair.[1] In response to DNA damage, CHK1 and CHK2 halt the cell cycle to allow for repair before replication continues.[1] By inhibiting these kinases, Prexasertib prevents this crucial checkpoint, causing cells with damaged DNA to proceed through the cell cycle, leading to catastrophic DNA damage and apoptosis.[1][3] This mechanism is particularly effective in tumors with high levels of replication stress or defects in other DNA repair pathways.
Comparative Efficacy of Prexasertib Monotherapy
Clinical trials have evaluated Prexasertib as a single agent in various solid tumors, particularly in heavily pretreated patient populations.
| Cancer Type | Clinical Trial Phase | N | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Squamous Cell Carcinoma (SCC) of the Anus | Phase Ib | 26 | 105 mg/m² IV on Day 1 of a 14-day cycle | 15% | 23% (Clinical Benefit Rate at 3 months) | 2.8 months |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Phase Ib | 57 | 105 mg/m² IV on Day 1 of a 14-day cycle | 5% | 28% (Clinical Benefit Rate at 3 months) | 1.6 months |
| Squamous Cell Non-Small Cell Lung Cancer (sqNSCLC) | Phase Ib | 16 | 105 mg/m² IV on Day 1 of a 14-day cycle | - | 44% (Clinical Benefit Rate at 3 months) | 3.0 months |
| Platinum-Resistant/Refractory Ovarian Cancer | Phase II | 169 | 105 mg/m² IV on Day 1 and 15 of a 28-day cycle | 12.1% (Platinum-Resistant) | 37.1% (Platinum-Resistant) | - |
| Platinum-Refractory Ovarian Cancer | Phase II | 6.9% | 31.0% |
Data synthesized from multiple sources.[4][5]
Prexasertib in Combination Therapies
To enhance its antitumor activity, Prexasertib has been studied in combination with various agents, including chemotherapy and other targeted therapies.
| Combination Agent | Cancer Type | Clinical Trial Phase | N | Recommended Phase II Dose (Prexasertib) | ORR |
| Cisplatin | Advanced/Metastatic Cancer | Phase Ib | 63 | 80 mg/m² (with Cisplatin 75 mg/m²) | 12.7% |
| Cetuximab | Advanced/Metastatic Cancer | Phase Ib | 41 | 70 mg/m² (with Cetuximab 500 mg/m²) | 4.9% |
| 5-Fluorouracil | Advanced/Metastatic Cancer | Phase Ib | 8 | 40 mg/m² (with 5-FU label dose) | 12.5% |
| Samotolisib (PI3K/mTOR inhibitor) | Solid Tumors (including TNBC and PIK3CA mutated) | Phase Ib | 53 | 105 mg/m² IV every 14 days | 15.4% (overall) |
Data synthesized from multiple sources.[6][7]
Safety and Tolerability Profile
A consistent safety profile for Prexasertib has been observed across clinical trials, with hematological toxicities being the most common treatment-related adverse events.
| Adverse Event (Any Grade) | Frequency (Monotherapy) | Frequency (Combination w/ Cisplatin) |
| Neutropenia/White Blood Cell Count Decreased | ~71% (Grade 4) | 73.0% |
| Thrombocytopenia | Common | - |
| Anemia | Common | - |
| Fatigue | Common | - |
| Nausea | Common | - |
| Febrile Neutropenia | 12% | - |
Data synthesized from multiple sources.[4][5][6][8]
Experimental Protocols: A Generalized Workflow
The clinical trials involving Prexasertib generally follow a standardized workflow from patient selection to data analysis.
Key Methodologies
-
Patient Population: Eligibility criteria typically include patients with advanced or metastatic solid tumors who have progressed on standard therapies. Specific trials may focus on particular cancer types (e.g., ovarian, squamous cell carcinoma) or genetic markers (e.g., BRCA mutations).[4][9]
-
Dosing and Administration: Prexasertib is administered as an intravenous infusion. The most common monotherapy dose is 105 mg/m² on day 1 of a 14-day cycle or on days 1 and 15 of a 28-day cycle.[5][9] Doses are adjusted in combination therapies to manage toxicities.[6]
-
Efficacy Assessment: Tumor response is primarily evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[9] Key endpoints include Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[4]
-
Safety Assessment: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are determined during Phase I dose-escalation studies.
Future Directions and Considerations
While Eli Lilly has discontinued (B1498344) the active development of Prexasertib, ongoing clinical trials continue to explore its potential.[2] Research is now focusing on identifying predictive biomarkers to select patients most likely to respond to CHK1/2 inhibition. Furthermore, novel combination strategies are being investigated to overcome resistance and enhance efficacy. The synergistic effect of Prexasertib with immunotherapy, for instance, is an area of active research, with low-dose Prexasertib showing potential to activate innate immunity.[10] The data from these trials will be crucial in determining the future role of Prexasertib and other CHK1/2 inhibitors in cancer therapy.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prexasertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The low-dose CHK1 inhibitor prexasertib triggers VDAC1 dephosphorylation to activate mtDNA-STING signaling and synergize immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Prexasertib Dimesylate: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of investigational compounds like Prexasertib dimesylate are paramount. Adherence to proper protocols not only ensures a secure laboratory environment but also mitigates environmental impact. This guide provides essential, step-by-step information for the appropriate disposal of this compound, grounded in safety and regulatory compliance.
Chemical and Physical Profile
A comprehensive understanding of a compound's properties is the foundation of its safe management. The following table summarizes the key chemical and physical data for this compound.
| Property | Value | Reference |
| Chemical Name | 5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dimethanesulfonate | [1] |
| CAS Number | 1234015-58-7 | [2] |
| Molecular Formula | C20H27N7O8S2 | [2] |
| Molecular Weight | 557.60 g/mol | [2] |
| Appearance | Solid Powder | [1] |
| Solubility | DMSO: 100 mg/mL (179.34 mM; requires sonication), H2O: 50 mg/mL (89.67 mM; requires sonication) | [1] |
Hazard Identification and Safety Precautions
According to available safety data, Prexasertib is classified with the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[3]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[3]
Given these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Protective gloves
-
Safety goggles with side-shields
-
Impervious clothing or lab coat
-
Use in a well-ventilated area or with a suitable respirator[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
1. Waste Segregation and Collection:
-
Identify all waste streams: This includes pure, unused this compound, contaminated lab supplies (e.g., pipette tips, vials, gloves), and solutions containing the compound.
-
Use designated hazardous waste containers: Collect all this compound waste in clearly labeled, leak-proof containers that are compatible with the chemical.
2. Labeling:
-
Clearly identify the contents: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Indicate the hazards: Use appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).
-
Date the container: Note the date when the first piece of waste is added to the container.
3. Storage:
-
Store in a designated area: Keep the hazardous waste container in a secondary containment unit in a well-ventilated, secure area designated for chemical waste.
-
Avoid incompatible materials: Ensure the storage area is away from incompatible chemicals.
4. Disposal:
-
Consult your institution's Environmental Health & Safety (EHS) office: Your EHS department will provide specific guidance on the disposal procedures that comply with local, state, and federal regulations.
-
Arrange for professional disposal: The disposal of chemical waste must be handled by a licensed hazardous waste disposal service. Do not attempt to dispose of this compound in the regular trash or down the drain.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these structured procedures, laboratory professionals can confidently manage this compound from acquisition through to its final, safe disposal, fostering a culture of safety and environmental responsibility.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Prexasertib Dimesylate
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Prexasertib dimesylate. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.
This compound is a potent, second-generation ATP-competitive checkpoint kinase 1 (CHK1) inhibitor.[1][2][3][4][5] As an investigational anti-cancer agent, it is classified as a hazardous substance and requires stringent handling protocols to mitigate risks of exposure.[6][7] The primary routes of occupational exposure to such compounds include skin contact, inhalation of aerosols or particles, and accidental ingestion.[8][9]
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for Prexasertib identifies it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[7] Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment (PPE) |
| Handling Unopened Vials/Storage | Chemical-resistant gloves (e.g., nitrile) |
| Weighing and Reconstitution (in a ventilated enclosure) | Double gloves (chemotherapy-rated), disposable gown (fluid-resistant), safety goggles with side-shields, and a suitable respirator (e.g., N95)[7][9][10] |
| Administering to Cell Cultures or Animals | Double gloves, disposable gown, safety goggles, and a surgical mask.[8][9][11] |
| Cleaning and Decontamination | Heavy-duty gloves, disposable gown, safety goggles, and a respirator.[9] |
| Waste Disposal | Double gloves, disposable gown, and safety goggles. |
| Spill Management | Full PPE as per spillage kit, including industrial-thickness gloves, disposable gown, safety goggles, and a respirator.[8][11] |
It is imperative to select PPE that has been tested for use with chemotherapy agents.[10] All PPE should be donned before handling the compound and disposed of as cytotoxic waste immediately after use.[9]
Operational and Disposal Plans: A Step-by-Step Guide
To ensure safe handling and disposal of this compound, the following procedural steps must be followed.
Preparation and Handling Protocol
-
Designated Area: All handling of this compound, including weighing and reconstitution, must be performed in a designated area, such as a Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize aerosol generation and exposure.[10]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure gloves are chemotherapy-rated.
-
Reconstitution: If working with a powdered form, carefully open the vial inside the ventilated enclosure. Use a gentle technique to add the solvent, avoiding splashing. Swirl gently to dissolve; do not shake vigorously.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Transport: When transporting the compound, even in small quantities, use a sealed, leak-proof secondary container.
Spill Management
In the event of a spill, immediate action is crucial to contain the contamination.[6]
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[9]
-
Don PPE: Put on a full set of PPE from a designated spill kit, including a respirator.[9]
-
Containment: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.[9]
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs or other designated tools and place them in a clearly labeled cytotoxic waste container.[9]
-
Decontamination: Clean the spill area with an appropriate decontamination solution (e.g., a high-pH soap solution followed by water), as per institutional guidelines.[9]
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[9]
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All contaminated items, including vials, pipette tips, gloves, gowns, and cleaning materials, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[9]
-
Container Labeling: The waste container must be clearly labeled with "Cytotoxic Waste" or "Hazardous Drug Waste" and the appropriate hazard symbols.
-
Final Disposal: The sealed container should be collected by a licensed hazardous waste disposal service. Do not mix with general laboratory waste.
Experimental Workflow Visualization
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Immediate response plan for a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. gerpac.eu [gerpac.eu]
- 11. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
